BI 187004
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1303515-32-3 |
|---|---|
Formule moléculaire |
C21H18N4O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(4aR,9aS)-1-(3H-benzimidazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C21H18N4O/c22-11-13-3-4-14-10-20-16(17(14)8-13)2-1-7-25(20)21(26)15-5-6-18-19(9-15)24-12-23-18/h3-6,8-9,12,16,20H,1-2,7,10H2,(H,23,24)/t16-,20+/m1/s1 |
Clé InChI |
VVZNCSHIBODHMZ-UZLBHIALSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5 |
SMILES canonique |
C1CC2C(CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5 |
Origine du produit |
United States |
Foundational & Exploratory
BI 187004: A Technical Overview of a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM) and obesity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid activation pathway, converting cortisone to the biologically active cortisol, which in turn activates the glucocorticoid receptor. In metabolic tissues, chronically elevated cortisol levels are associated with insulin resistance, increased gluconeogenesis, and adipogenesis. By blocking this conversion, this compound aims to ameliorate the pathogenic effects of excess local cortisol.
Signaling Pathway
The mechanism of action of this compound is centered on the modulation of the glucocorticoid signaling pathway. The following diagram illustrates the core pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from clinical studies.
Pharmacokinetics in Humans
This compound exhibits non-linear pharmacokinetics, which is thought to be due to target-mediated drug disposition.[1]
Table 1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Male Volunteers with Overweight or Obesity [2]
| Dose | tmax (median, h) | t½ (geometric mean, h) | CL/F (geometric mean, L/h) | Vz/F (geometric mean, L) |
| 5 mg | - | 33.5 | - | - |
| 160 mg | - | 14.5 | - | - |
| 240 mg | - | - | - | - |
| 360 mg | - | - | - | - |
Table 2: Multiple Ascending Dose Pharmacokinetic Parameters in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]
| Dose | tmax (median, h) | t½,ss (geometric mean, h) |
| 10 mg | 0.667 - 2.00 | 106 |
| 360 mg | 0.667 - 2.00 | 124 |
Pharmacodynamics in Humans
Table 3: Inhibition of 11β-HSD1 in Liver (assessed by urinary (aTHF+THF)/THE ratio) in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]
| Dose | Placebo-corrected change from baseline in gMean (aTHF+THF)/THE ratio on Day 1 |
| 10-360 mg | Decreased without any dose-dependent effect |
Table 4: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]
| Dose | Median Inhibition (immediately after 2nd dose) | Median Inhibition (24h after last dose) |
| 10 mg | 87.9% | 73.8% |
| 360 mg | 99.4% | 97.5% |
Experimental Protocols
Measurement of this compound in Human Plasma and Urine
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to measure this compound concentrations.[4]
-
Sample Preparation: Solid-supported liquid-liquid extraction of human plasma.
-
Instrumentation: LC-MS/MS system.
-
Validation: The assay was validated for a concentration range of 3–3,000 nmol/L in plasma and 5–5,000 nmol/L in urine.[4]
Assessment of 11β-HSD1 Inhibition in Liver
Inhibition of 11β-HSD1 in the liver was assessed indirectly by measuring the ratio of urinary cortisol and cortisone metabolites.[3]
-
Biomarker: The ratio of (allotetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone ((aTHF+THF)/THE) in urine.
-
Methodology: Urine samples were collected over a 24-hour period. Steroid metabolites were quantified using a validated analytical method. A decrease in the (aTHF+THF)/THE ratio indicates inhibition of 11β-HSD1.
Assessment of 11β-HSD1 Inhibition in Adipose Tissue
The inhibition of 11β-HSD1 in subcutaneous adipose tissue was determined ex vivo.[3]
-
Procedure: Subcutaneous adipose tissue biopsies were obtained from patients.
-
Assay: The conversion of d2-cortisone to d2-cortisol in the tissue biopsies was measured using a validated LC-MS method. The amount of d2-cortisol formed is an indirect indicator of 11β-HSD1 enzyme activity.[4] The inhibition was calculated as the individual percent change from baseline.
The following diagram outlines the experimental workflow for assessing adipose tissue 11β-HSD1 inhibition.
Effects on the Hypothalamus-Pituitary-Adrenal (HPA) Axis
Inhibition of 11β-HSD1 can lead to a compensatory activation of the HPA axis.[3] This is due to a feedback mechanism where reduced intracellular cortisol levels signal for increased production of adrenocorticotropic hormone (ACTH), leading to increased adrenal steroidogenesis. In clinical studies with this compound, an increase in total urinary corticosteroids was observed, indicating an activation of the HPA axis.[5]
The following diagram illustrates the relationship between 11β-HSD1 inhibition and the HPA axis.
Conclusion
This compound is a selective inhibitor of 11β-HSD1 that has been evaluated in clinical trials for its potential to treat type 2 diabetes and obesity. It demonstrates potent inhibition of its target in both liver and adipose tissue. While the compound is generally well-tolerated, its development has been discontinued, a fate shared by many other 11β-HSD1 inhibitors, primarily due to a lack of robust glucose-lowering efficacy in clinical settings.[5] Nevertheless, the study of this compound has provided valuable insights into the role of 11β-HSD1 in human metabolic disease.
References
- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
BI 187004: A Comprehensive Technical Overview of its Therapeutic Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
BI 187004, also known as VTP-34072, is an investigational small molecule inhibitor targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2][3][4][5] This enzyme plays a crucial role in local glucocorticoid metabolism, specifically by converting inactive cortisone into active cortisol.[6][7] By inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue, thereby addressing the pathophysiological processes associated with type 2 diabetes mellitus (T2DM) and obesity.[2][7][8] Preclinical and clinical studies have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2][3][5][8]
Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The primary therapeutic target of this compound is the enzyme 11β-hydroxysteroid dehydrogenase type 1.[1][2][3][4][5] 11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling.[6][7] This enzymatic activity is particularly relevant in metabolic tissues. Elevated 11β-HSD1 activity is associated with metabolic syndrome features, including insulin resistance, hyperglycemia, and visceral obesity.[6][7] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for T2DM and related metabolic disorders.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials investigating the effects of this compound.
Table 1: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (Single Dose Study - NCT01587417) [5]
| This compound Dose | Median Inhibition (10 hours post-dose) | Median Inhibition (24 hours post-dose) |
| 10 mg | 86.8% | 59.4% |
| 360 mg | 99.5% | 98.6% |
Table 2: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (Multiple Rising Dose Study - NCT01874483) [2]
| This compound Dose (once daily for 14 days) | Median Inhibition (immediately after 2nd dose) | Median Inhibition (24 hours after last dose) |
| ≥ 40 mg | 87.9% - 99.4% | 73.8% - 97.5% |
Table 3: Liver 11β-HSD1 Inhibition (Multiple Rising Dose Study - NCT01874483) [2]
| This compound Dose | Effect on Urinary (aTHF + THF)/THE Ratio |
| All doses | Significant reduction, indicating liver 11β-HSD1 inhibition |
aTHF: allo-tetrahydrocortisol; THF: tetrahydrocortisol; THE: tetrahydrocortisone. A decrease in this ratio is an established biomarker of hepatic 11β-HSD1 inhibition.
Experimental Protocols
Clinical Trial NCT01874483: Multiple Rising Dose Study in Patients with T2DM and Overweight/Obesity[2]
-
Study Design: A randomized, double-blind, placebo-controlled, multiple rising dose trial conducted at a single center in Germany.
-
Participants: 71 patients with type 2 diabetes and overweight or obesity were enrolled, with 70 patients treated across seven sequential dose groups.
-
Dosing Regimen: Within each dose group, eight subjects received this compound at doses of 10, 20, 40, 80, 160, 240, and 360 mg, and two subjects received a placebo, once daily for 14 days.
-
Pharmacodynamic Assessments:
-
Liver 11β-HSD1 Inhibition: Assessed via the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol) to tetrahydrocortisone [(aTHF+THF)/THE]. Urine samples were collected over 24 hours at baseline and on specified days during treatment.
-
Subcutaneous Adipose Tissue 11β-HSD1 Inhibition: Assessed ex vivo from subcutaneous adipose tissue biopsies.
-
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Safety Assessments: Included monitoring of adverse events, clinical laboratory parameters, and electrocardiograms (ECGs).
Clinical Trial NCT02150824: 28-Day Study in Patients with T2DM and Overweight/Obesity[3][4][11]
-
Study Design: A Phase II, randomized, controlled trial.
-
Participants: 103 adults with T2DM and a body mass index of 28-40 kg/m ².
-
Dosing Regimens:
-
Arm 1 (Monotherapy): Multiple rising doses of this compound (20, 80, or 240 mg).
-
Arm 2 (Combination Therapy): this compound (240 mg) in combination with metformin.
-
-
Pharmacodynamic Assessments:
-
Target Engagement (Liver 11β-HSD1 Inhibition): Measured by the decrease in the urinary (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone ratio.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation: Assessed by measuring total urinary corticosteroids.
-
-
Efficacy Endpoints: Included changes in body weight, meal tolerance test parameters, and markers of glucose and lipid metabolism.
Visualizations
Signaling Pathway of 11β-HSD1 and Therapeutic Intervention by this compound
Caption: Mechanism of this compound action on the 11β-HSD1 pathway.
Experimental Workflow for Assessing 11β-HSD1 Inhibition
Caption: Workflow for clinical assessment of 11β-HSD1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
BI 187004 and the 11β-HSD1 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BI 187004. It details the mechanism of action, the 11β-HSD1 inhibition pathway, and the downstream effects on glucocorticoid signaling. This document summarizes key quantitative data from clinical trials, outlines the methodologies of pivotal experiments, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction: The Role of 11β-HSD1 in Glucocorticoid Metabolism
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues, including the liver and adipose tissue.[1][2] This localized amplification of glucocorticoid signaling, independent of systemic cortisol levels, plays a significant role in the pathophysiology of metabolic disorders.[1]
Elevated 11β-HSD1 activity is associated with insulin resistance, obesity, and type 2 diabetes mellitus (T2DM).[3] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid action in target tissues. This compound is a potent and selective inhibitor of 11β-HSD1 that has been investigated in clinical trials for its potential in treating metabolic diseases.
This compound: Mechanism of Action
This compound is an orally administered small molecule that competitively inhibits the 11β-HSD1 enzyme. By blocking the conversion of cortisone to cortisol, this compound effectively reduces intracellular glucocorticoid concentrations in tissues with high 11β-HSD1 expression. This attenuation of local glucocorticoid signaling is the primary mechanism through which this compound is expected to exert its therapeutic effects.
Signaling Pathway of 11β-HSD1 Inhibition by this compound
The inhibition of 11β-HSD1 by this compound initiates a cascade of downstream molecular events, primarily centered around the glucocorticoid receptor (GR).
Quantitative Data from Clinical Trials
Clinical trials with this compound have provided valuable quantitative data on its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics of this compound
This compound is rapidly absorbed following oral administration, with time to maximum concentration (tmax) typically observed within 2 hours.[4] The compound exhibits a long terminal half-life, ranging from approximately 106 to 124 hours, supporting once-daily dosing.[4] Exposure to this compound increases in a non-proportional manner with escalating doses.[4][5]
| Parameter | Value | Reference |
| Tmax (median) | 0.67 - 2.00 hours | [4] |
| Terminal Half-life | 106 - 124 hours | [4] |
| Exposure | Non-proportional increase with dose | [4][5] |
Pharmacodynamics: 11β-HSD1 Inhibition
The inhibitory effect of this compound on 11β-HSD1 has been demonstrated in both the liver and adipose tissue.
Hepatic 11β-HSD1 activity is indirectly assessed by measuring the ratio of urinary cortisol metabolites, specifically the sum of tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE). A decrease in the (aTHF+THF)/THE ratio indicates inhibition of hepatic 11β-HSD1. Studies have shown a significant, dose-dependent reduction in this ratio following this compound administration.[4][6]
| Dose | Change in (aTHF+THF)/THE Ratio | Reference |
| Multiple rising doses (10-360 mg) | Significant decrease from baseline | [4] |
Direct measurement of 11β-HSD1 inhibition in subcutaneous adipose tissue biopsies has been performed ex vivo. These studies have demonstrated potent and sustained inhibition of the enzyme with this compound.[4][7]
| Dose | Median Inhibition (immediately after 2nd dose) | Median Inhibition (24h after last dose) | Reference |
| 10 mg | 87.9% | 73.8% | [4] |
| 360 mg | 99.4% | 97.5% | [4] |
Experimental Protocols
Measurement of Liver 11β-HSD1 Activity: Urinary Steroid Metabolite Analysis
This method provides an indirect, non-invasive assessment of hepatic 11β-HSD1 activity.
Principle: The ratio of the major urinary metabolites of cortisol (THF and aTHF) to the major metabolite of cortisone (THE) reflects the systemic, and primarily hepatic, activity of 11β-HSD1. Inhibition of the enzyme leads to a decrease in this ratio.
Methodology:
-
Urine Collection: 24-hour urine samples are collected from subjects.
-
Sample Preparation: A defined volume of urine (e.g., 500 µL) is mixed with an internal standard solution.[8] The sample is then subjected to enzymatic hydrolysis (using β-glucuronidase) to deconjugate the steroid metabolites.[9] This is followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids.[8][9]
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] The different steroid metabolites are separated by chromatography and then detected and quantified by mass spectrometry.
-
Data Analysis: The concentrations of aTHF, THF, and THE are determined, and the (aTHF+THF)/THE ratio is calculated.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New mechanisms of glucocorticoid-induced insulin resistance: make no bones about it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
BI 187004: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 187004 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By converting inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue, 11β-HSD1 has been identified as a promising therapeutic target for type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of this compound, summarizing key findings from clinical research, detailing its mechanism of action, and outlining relevant experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular concentration of active cortisol in key metabolic tissues. Elevated cortisol levels are known to contribute to insulin resistance by impairing insulin signaling, promoting gluconeogenesis in the liver, and affecting adipocyte function. By reducing local cortisol concentrations, this compound is hypothesized to improve insulin sensitivity and glucose metabolism.
The signaling pathway affected by this compound is centered on the reduction of cortisol-mediated effects on the insulin signaling cascade.
Preclinical Data
While specific preclinical efficacy data for this compound in animal models of type 2 diabetes are not extensively published in peer-reviewed literature, the general class of 11β-HSD1 inhibitors has been evaluated in various preclinical models. These studies have generally shown that inhibition of 11β-HSD1 can lead to improvements in glycemic control, insulin sensitivity, and lipid profiles in diet-induced obese and genetic models of diabetes and obesity.
Clinical Research Program
This compound has been evaluated in Phase I and II clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.
Table 1: Summary of this compound Clinical Trials
| Trial Identifier | Phase | Population | Dosage | Duration | Key Findings |
| NCT01874483 | I | Overweight or obese patients with Type 2 Diabetes | 10, 20, 40, 80, 160, 240, 360 mg once daily | 14 days | This compound was generally safe and well-tolerated. Showed dose-dependent inhibition of 11β-HSD1 in liver and adipose tissue.[1][2] |
| NCT02150824 | II | Overweight or obese patients with Type 2 Diabetes | Monotherapy: 20, 80, 240 mg once daily; Combination with metformin: 240 mg once daily | 28 days | This compound was generally well-tolerated. Despite near-full 11β-HSD1 inhibition, no clinically relevant effects on glycemic control were observed.[3][4][5] |
Pharmacodynamics: 11β-HSD1 Inhibition
A key measure of this compound's activity is its ability to inhibit 11β-HSD1 in target tissues. This has been assessed in clinical trials by measuring the urinary ratio of cortisol metabolites and through ex vivo analysis of adipose tissue biopsies.
Table 2: 11β-HSD1 Inhibition in Liver (Urinary Metabolite Ratio)
The inhibition of hepatic 11β-HSD1 is indirectly measured by the ratio of urinary (allo-tetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone [(aTHF+THF)/THE]. A decrease in this ratio indicates enzyme inhibition.
| Dose of this compound | Mean % Change from Baseline in (aTHF+THF)/THE Ratio |
| 10 mg | Not consistently reported |
| 20 mg | Significant decrease observed |
| 40 mg | Significant decrease observed |
| 80 mg | Significant decrease observed |
| 160 mg | Significant decrease observed |
| 240 mg | Significant decrease observed |
| 360 mg | Significant decrease observed |
Note: Specific percentage decreases are not consistently reported across all publications.
Table 3: 11β-HSD1 Inhibition in Subcutaneous Adipose Tissue (Ex Vivo Assay)
| Dose of this compound | Median % Inhibition (2 hours post-dose) | Median % Inhibition (24 hours post-dose) |
| 10 mg | 87.9% | 73.8% |
| 20 mg | Not consistently reported | Not consistently reported |
| 40 mg | >90% | >80% |
| 80 mg | >90% | >80% |
| 160 mg | >90% | >90% |
| 240 mg | >90% | >90% |
| 360 mg | 99.4% | 97.5% |
Data compiled from the NCT01874483 study.[1][2]
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with time to maximum concentration (Tmax) typically observed within 2 hours. The compound exhibits a long terminal half-life.[1][2]
Table 4: Pharmacokinetic Parameters of this compound (Multiple Dosing)
| Parameter | Value |
| Tmax (median) | ~2 hours[1][2] |
| Terminal Half-life | 106-124 hours[2] |
| Absorption | Rapid |
| Exposure | Increased non-proportionally with dose[1][2] |
Experimental Protocols
Measurement of 11β-HSD1 Inhibition in Liver (Urinary Metabolite Ratio)
This method indirectly assesses hepatic 11β-HSD1 activity by quantifying the urinary ratio of cortisol and cortisone metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of BI 187004
Introduction
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By catalyzing the conversion of inactive cortisone to active cortisol, particularly in tissues such as the liver and adipose tissue, 11β-HSD1 has been identified as a promising therapeutic target for metabolic disorders.[1][2] This guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical evaluation, and clinical trial results. While specific details of the initial discovery and preclinical studies for this compound are not extensively published, this document outlines the typical methodologies employed for 11β-HSD1 inhibitors and presents the available clinical data for this compound.
Mechanism of Action: The Role of 11β-HSD1 in Glucocorticoid Signaling
This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key component of the glucocorticoid signaling pathway, which is integral to numerous physiological processes, including metabolism, inflammation, and stress response. In target tissues, 11β-HSD1 increases the local concentration of cortisol, the primary active glucocorticoid in humans, thereby amplifying glucocorticoid receptor activation.[1] Dysregulation of this pathway, leading to excessive intracellular cortisol levels, has been implicated in the pathophysiology of type 2 diabetes, obesity, and metabolic syndrome.[2] By blocking 11β-HSD1, this compound aims to reduce local cortisol concentrations, thereby mitigating the downstream effects of excessive glucocorticoid signaling.
Discovery and Preclinical Development
The discovery of a potent and selective 11β-HSD1 inhibitor like this compound typically involves a multi-step process, beginning with high-throughput screening of compound libraries, followed by lead optimization through medicinal chemistry efforts.
1. High-Throughput Screening (HTS) for 11β-HSD1 Inhibitors:
-
Objective: To identify initial "hit" compounds that inhibit 11β-HSD1 activity from a large chemical library.
-
Methodology: A common method is a cell-based assay using a human cell line (e.g., HEK293) engineered to express human 11β-HSD1.[3]
-
Cell Culture and Transduction: HEK293 cells are cultured and transduced with a BacMam virus expressing the human 11β-HSD1 enzyme.[3]
-
Compound Incubation: The transduced cells are plated in 384-well plates and incubated with test compounds from the library at a fixed concentration.
-
Substrate Addition: The substrate, cortisone, is added to the wells to initiate the enzymatic reaction.[3]
-
Quantification of Cortisol: After a defined incubation period, the cell culture supernatant is collected. The amount of cortisol produced is quantified using a competitive homogenous time-resolved fluorescence (HTRF) assay.[3]
-
Hit Identification: Compounds that significantly reduce cortisol production compared to control wells (containing vehicle, e.g., DMSO) are identified as hits.
-
2. In Vitro Potency and Selectivity Assays:
-
Objective: To determine the potency (e.g., IC50) of lead compounds and their selectivity for 11β-HSD1 over other related enzymes, particularly 11β-HSD2.
-
Methodology:
-
Enzyme Source: Microsomes from cells overexpressing human 11β-HSD1 are often used as the enzyme source.
-
Assay Buffer: The assay is performed in a buffer containing a cofactor, such as NADPH.
-
Compound Titration: A range of concentrations of the test compound is incubated with the enzyme and substrate.
-
Detection: The conversion of cortisone to cortisol is measured, often by LC-MS/MS, which allows for precise quantification.[4]
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
Selectivity: A similar assay is performed with 11β-HSD2 to determine the IC50 for the off-target enzyme. High selectivity is indicated by a large ratio of IC50 (11β-HSD2) / IC50 (11β-HSD1).
-
3. Preclinical In Vivo Models:
-
Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the candidate drug in animal models of metabolic disease.
-
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice are a commonly used model, as they exhibit features of metabolic syndrome.[1]
-
Drug Administration: The test compound is administered orally to the animals for a specified period.
-
Efficacy Endpoints: Key parameters such as blood glucose levels, insulin sensitivity (e.g., using an oral glucose tolerance test), body weight, and lipid profiles are measured.[1]
-
PK/PD Analysis: Blood samples are collected at various time points to determine the drug's pharmacokinetic profile. Tissue samples (e.g., liver, adipose tissue) may be collected to measure drug concentration and ex vivo 11β-HSD1 inhibition.[2]
-
Clinical Development of this compound
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2 diabetes.
This compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) typically occurring within 2 hours.[4][5] The drug exhibits non-proportional pharmacokinetics, particularly at lower doses, which is suggestive of target-mediated drug disposition (TMDD) due to its high-affinity binding to 11β-HSD1.[6] The terminal half-life of this compound is long, ranging from approximately 106 to 124 hours in patients with type 2 diabetes, supporting a once-daily dosing regimen.[4][7] Renal excretion of the parent compound is low.[8]
Table 1: Pharmacokinetic Parameters of this compound in Clinical Trials
| Parameter | Healthy Volunteers (Single Dose)[8] | Patients with T2DM (Multiple Doses)[4] |
| Dose Range | 2.5 - 360 mg | 10 - 360 mg |
| Tmax (median) | ~2 hours | 0.67 - 2.00 hours |
| Terminal Half-life | 14.5 - 33.5 hours (dose-dependent) | 106 - 124 hours |
| Exposure (Cmax, AUC) | Non-proportional increase with dose | Non-proportional increase with dose |
| Oral Clearance (CL/F) | Low | Low (2.01–6.47 L/h)[7] |
Clinical studies have consistently demonstrated that this compound potently inhibits 11β-HSD1 in both the liver and subcutaneous adipose tissue.[9][10]
-
Liver 11β-HSD1 Inhibition: This is assessed indirectly by measuring the ratio of urinary tetrahydrocortisol (THF) and allo-THF to tetrahydrocortisone (THE). Treatment with this compound leads to a significant and dose-dependent decrease in this ratio, indicating robust target engagement in the liver.[5][10]
-
Adipose Tissue 11β-HSD1 Inhibition: Measured directly via ex vivo assays on subcutaneous fat biopsies, this compound has shown near-complete inhibition of the enzyme.[5][10]
Despite the potent and sustained inhibition of 11β-HSD1, clinical trials with this compound have not demonstrated clinically relevant improvements in glycemic control or body weight in patients with type 2 diabetes.[5][6] In a 28-day study, no significant changes were observed in fasting plasma glucose or body weight, and there was even a significant increase in weighted mean plasma glucose at higher doses.[5][6]
Table 2: Pharmacodynamic Effects of this compound
| Parameter | Dose | Result | Citation |
| Liver 11β-HSD1 Inhibition | ≥10 mg | Significant decrease in urinary (aTHF+THF)/THE ratio | [5][10] |
| Adipose Tissue 11β-HSD1 Inhibition (at 24h post-dose) | 10 mg | 59.4% | [8][10] |
| 360 mg | 98.6% | [8][10] | |
| Adipose Tissue 11β-HSD1 Inhibition (multiple doses) | ≥40 mg | ≥80% | [7] |
| Fasting Plasma Glucose | 20, 80, 240 mg (28 days) | No clinically relevant change | [5][6] |
| Body Weight | 20, 80, 240 mg (28 days) | No clinically relevant change | [5][6] |
This compound has been generally well-tolerated in clinical trials.[5][10] The most commonly reported drug-related adverse events were of mild to moderate intensity and included headache, diarrhea, flushing, and dizziness.[5][6] A dose-dependent increase in heart rate has been observed.[6] Inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased levels of ACTH, though these have generally remained within the normal range during treatment with this compound.[4][11]
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 that has demonstrated excellent target engagement in clinical trials. Its development followed a logical progression from discovery through preclinical and clinical evaluation. The pharmacokinetic profile supports once-daily dosing, and the drug has been shown to be generally safe and well-tolerated. However, despite achieving near-complete inhibition of its target enzyme in both liver and adipose tissue, this compound did not translate this pharmacological effect into clinically meaningful benefits for glycemic control or body weight in patients with type 2 diabetes.[5] These findings have contributed to the broader understanding of the role of 11β-HSD1 inhibition in the treatment of metabolic diseases.
References
- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast‑based assays for screening 11β‑HSD1 inhibitors [irf.fhnw.ch]
- 11. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BI 187004: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By catalyzing the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue, 11β-HSD1 is a key modulator of local cortisol concentrations.[1][2] Dysregulation of this enzyme has been linked to various metabolic disorders, including type 2 diabetes mellitus and obesity, making it an attractive therapeutic target.[3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data for this compound, with a focus on its mechanism of action, pharmacodynamics, and the experimental protocols relevant to its evaluation. While specific preclinical study results for this compound are not extensively published, this document synthesizes the available information and provides context based on the broader development of 11β-HSD1 inhibitors.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol, thereby lowering the local glucocorticoid tone in target tissues. The expected downstream effects include improved insulin sensitivity, reduced hepatic glucose production, and beneficial changes in lipid metabolism and body weight.[3][4] The inhibition of 11β-HSD1 by this compound has been demonstrated to lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, a physiological response to the reduction in cortisol levels.[5][6]
Pharmacodynamic Profile
The pharmacodynamic effects of this compound have been primarily characterized in clinical studies, which provide valuable insights into its target engagement and biological activity.
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic findings from clinical trials involving this compound, demonstrating its potent inhibition of 11β-HSD1 in both the liver and adipose tissue.
| Parameter | Tissue | Dosing Regimen | Result | Reference |
| 11β-HSD1 Inhibition | Adipose Tissue | Single dose (10 mg - 360 mg) | 86.8% to 99.5% inhibition after 10 hours; 59.4% to 98.6% inhibition after 24 hours.[7][8][9] | [7][8][9] |
| 11β-HSD1 Inhibition | Adipose Tissue | Multiple doses (10 mg - 360 mg daily for 14 days) | 87.9% to 99.4% inhibition after the second dose; 73.8% to 97.5% inhibition 24 hours after the last dose.[5][10] | [5][10] |
| Liver 11β-HSD1 Inhibition (surrogate marker) | Liver | Single and multiple doses | Significant decrease in urinary (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone ratio.[7][10] | [7][10] |
Experimental Protocols
While detailed preclinical experimental protocols for this compound are not publicly available, the following sections describe standard methodologies used for the evaluation of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the 11β-HSD1 enzyme.
General Protocol:
-
Enzyme Source: Recombinant human 11β-HSD1 enzyme.
-
Substrate: Cortisone and a cofactor, NADPH.
-
Assay Principle: The assay measures the conversion of cortisone to cortisol. This can be quantified using various detection methods, such as scintillation proximity assay (SPA) with a radiolabeled substrate or mass spectrometry.
-
Procedure:
-
The test compound is incubated with the enzyme and NADPH in a buffer solution.
-
The reaction is initiated by the addition of cortisone.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of cortisol produced is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Ex Vivo 11β-HSD1 Inhibition Assay in Adipose Tissue
Objective: To assess the inhibition of 11β-HSD1 in adipose tissue biopsies from subjects treated with an inhibitor.
Protocol based on clinical studies of this compound:
-
Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects.
-
Sample Preparation: The tissue is homogenized and incubated with deuterated (d2)-cortisone.
-
Measurement: The conversion of d2-cortisone to d2-cortisol is measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: The percentage of inhibition is calculated by comparing the conversion rate in samples from treated subjects to that in samples from a placebo group.
In Vivo Animal Models
Objective: To evaluate the efficacy of an 11β-HSD1 inhibitor in animal models of metabolic disease.
Commonly Used Models:
-
Diet-Induced Obesity (DIO) Mice: Mice are fed a high-fat diet to induce obesity, insulin resistance, and hyperglycemia. The test compound is administered, and metabolic parameters such as blood glucose, insulin levels, body weight, and food intake are monitored.[12]
-
Genetically Diabetic Mice (e.g., db/db mice): These mice have a genetic mutation that leads to obesity and type 2 diabetes. They are used to assess the anti-diabetic effects of the test compound.
Typical Endpoints:
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance tests (oral or intraperitoneal).
-
Insulin tolerance tests.
-
Body weight and composition.
-
Food and water intake.
-
Plasma lipid profiles.
Visualizations
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Mechanism of this compound action on the 11β-HSD1 pathway.
Experimental Workflow for Assessing 11β-HSD1 Inhibition
Caption: Workflow for determining this compound's effect on 11β-HSD1.
This compound is a potent inhibitor of 11β-HSD1 with demonstrated target engagement in key metabolic tissues. While detailed public preclinical data is limited, the available clinical pharmacodynamic data confirms its mechanism of action. The experimental protocols outlined in this guide are standard in the field of 11β-HSD1 inhibitor development and provide a framework for the evaluation of such compounds. Further research and publication of preclinical studies would provide a more complete understanding of the pharmacological profile of this compound.
References
- 1. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to BI 187004: A Selective 11β-HSD1 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound, also known as VTP-34072, is a small molecule inhibitor of 11β-HSD1.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₈N₄O | [2] |
| Molecular Weight | 342.39 g/mol | [2] |
| CAS Number | 1303515-32-3 | [2] |
| Appearance | Solid, White to off-white | [2] |
| SMILES | N#CC1=CC2=C(C=C1)C[C@@]3([H])[C@]2([H])CCCN3C(C4=CC=C5N=CNC5=C4)=O | [2] |
| Solubility | DMSO: 125 mg/mL (365.08 mM) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [2] |
Chemical Structure:
Source: MedChemExpress
Mechanism of Action
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[3] By inhibiting 11β-HSD1, this compound reduces the local concentration of cortisol in tissues where the enzyme is highly expressed, such as the liver and adipose tissue.[3] This mechanism of action has been investigated for its potential therapeutic benefits in metabolic disorders like type 2 diabetes.[3][4]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
BI 187004 (CAS Number: 1303515-32-3): A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor
Introduction
BI 187004, also known as VTP-34072, is a novel, potent, and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] With the CAS number 1303515-32-3, this compound has been investigated for its therapeutic potential in managing type 2 diabetes mellitus (T2DM) and metabolic syndrome.[3] The enzyme 11β-HSD1 plays a crucial role in the peripheral metabolism of glucocorticoids by converting inactive cortisone to active cortisol, a process implicated in metabolic dysregulation.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of key clinical findings.
Chemical Properties and Formulation
This compound is a solid compound with the molecular formula C21H18N4O and a molecular weight of 342.4 g/mol .[6] It is soluble in dimethyl sulfoxide (DMSO).[6] For research purposes, it is typically supplied as a solid with a purity of ≥98%.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1303515-32-3 | [6][7] |
| Molecular Formula | C21H18N4O | [6][7] |
| Molecular Weight | 342.4 g/mol | [6] |
| Purity | ≥98% | [6] |
| Formulation | Solid | [6] |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[4] By blocking 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol. Elevated cortisol levels are associated with insulin resistance and other metabolic complications. The inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for T2DM.[5]
Caption: Mechanism of action of this compound in inhibiting the conversion of cortisone to cortisol.
Preclinical and Clinical Data
In Vitro Activity
This compound has demonstrated potent inhibition of 11β-HSD1 with an IC50 value of 31 nM.[6]
Pharmacokinetics
Clinical studies have shown that this compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) ranging from 0.667 to 2.00 hours.[8] The compound exhibits non-proportional increases in exposure with increasing doses.[8] The apparent terminal half-life is long, estimated to be between 106 and 124 hours, suggesting suitability for once-daily dosing.[8] Renal excretion of the parent compound is low.[9]
A target-mediated drug disposition (TMDD) model was developed to characterize the complex nonlinear pharmacokinetics of this compound.[10] This model suggests that the nonlinear pharmacokinetics at low doses are due to the saturable binding of this compound to its high-affinity, low-capacity target, 11β-HSD1.[10]
Table 2: Summary of Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Study Population | Reference |
| tmax (median) | 0.667 - 2.00 h | Patients with T2DM and overweight/obesity | [8] |
| Terminal Half-life (geometric mean) | 14.5 - 33.5 h | Healthy male volunteers with overweight or obesity | [9] |
| Terminal Half-life | 106 - 124 h | Patients with T2DM and overweight/obesity | [8] |
| Renal Excretion | Low (3-5%) | Healthy male volunteers with overweight or obesity | [9] |
Pharmacodynamics
This compound has demonstrated significant and sustained target engagement of 11β-HSD1 in both the liver and adipose tissue.[9] In clinical trials, near-full inhibition of hepatic 11β-HSD1 was observed, as indicated by a decreased ratio of urinary (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone.[4][11] In subcutaneous adipose tissue, a single dose of this compound resulted in a median inhibition of 11β-HSD1 ranging from 86.8% to 99.5% after 10 hours and 59.4% to 98.6% after 24 hours across different dose levels.[9] Multiple dosing studies showed a median inhibition of 87.9–99.4% immediately after the second dose and 73.8–97.5% 24 hours after the last dose.[8]
Table 3: Pharmacodynamic Effects of this compound
| Tissue | Parameter | Result | Dose Range | Study Population | Reference |
| Liver | Urinary (allo-THF + THF)/THE ratio | 75% decrease | >160 mg/day | Not specified | [12] |
| Liver | Cortisol/cortisone ratio | 95% decrease | >160 mg/day | Not specified | [12] |
| Adipose Tissue | 11β-HSD1 activity inhibition | ≥90% over 24h | >160 mg/day | Not specified | [12] |
| Adipose Tissue | 11β-HSD1 inhibition (median) | 86.8% - 99.5% (at 10h post-dose) | 10 - 360 mg (single dose) | Healthy male volunteers with overweight or obesity | [9] |
| Adipose Tissue | 11β-HSD1 inhibition (median) | 59.4% - 98.6% (at 24h post-dose) | 10 - 360 mg (single dose) | Healthy male volunteers with overweight or obesity | [9] |
Clinical Efficacy and Safety
Despite the potent and sustained inhibition of 11β-HSD1, clinical trials with this compound in patients with T2DM did not demonstrate clinically relevant improvements in glycemic control, body weight, or lipid metabolism.[4][11] In one study, after 28 days of treatment, there was no significant effect on fasting plasma glucose, although a significant increase in weighted mean plasma glucose was observed at higher doses.[4]
This compound was generally well-tolerated in clinical trials.[4][12] The most frequently reported drug-related adverse events were headache, diarrhea, flushing, and dizziness.[4][13] A dose-dependent increase in heart rate was also observed.[4][11] Due to the lack of clinically meaningful efficacy on glycemic control, the clinical development of this compound for T2DM was discontinued.[1][13]
Experimental Protocols
Quantification of this compound in Plasma and Urine
A common method for the quantification of this compound in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Preparation: Solid-supported liquid-liquid extraction of human plasma or urine samples.[8]
-
Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system to separate this compound from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer for sensitive and selective detection and quantification of the analyte.
-
Validation: The method is validated for a specific concentration range (e.g., 3–3,000 nmol/L for plasma and 5–5,000 nmol/L for urine).[8]
Caption: General workflow for the quantification of this compound in biological samples.
Ex Vivo Measurement of 11β-HSD1 Activity
The inhibition of 11β-HSD1 activity in subcutaneous adipose tissue can be measured ex vivo following the administration of this compound.[9]
Protocol Outline:
-
Biopsy: Obtain subcutaneous adipose tissue biopsies from study participants.
-
Homogenization: Homogenize the tissue samples to prepare cell lysates.
-
Enzyme Assay: Incubate the lysates with a substrate (e.g., cortisone) and a cofactor (e.g., NADPH).
-
Product Measurement: Quantify the formation of the product (e.g., cortisol) using a suitable analytical method like LC-MS/MS.
-
Inhibition Calculation: Compare the enzyme activity in samples from treated individuals to that of a placebo group to determine the percentage of inhibition.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 that has been extensively studied in preclinical and clinical settings. While it demonstrated excellent target engagement in both the liver and adipose tissue, this did not translate into clinically meaningful benefits for patients with type 2 diabetes. The compound was found to be generally safe and well-tolerated. The development of this compound highlights the complexities of translating a well-defined pharmacological mechanism into therapeutic efficacy. The data and methodologies developed during its investigation, however, provide valuable insights for future research in the field of metabolic diseases and 11β-HSD1 inhibition.
References
- 1. molnova.com [molnova.com]
- 2. This compound |CAS:1303515-32-3 Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Unseen Regulator: A Technical Deep Dive into BI 187004 (VTP-34072), a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI 187004, also known as VTP-34072, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition represents a promising therapeutic strategy for type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2] This document details the mechanism of action, summarizes key quantitative data from clinical investigations, and outlines the experimental protocols employed in its evaluation.
Core Mechanism of Action: Modulating Glucocorticoid Activity
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme.[1][2] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[3] Its primary function is the conversion of inactive cortisone to active cortisol, a potent glucocorticoid that influences a myriad of physiological processes, including glucose metabolism, fat distribution, and insulin sensitivity. By blocking this conversion, this compound effectively reduces intracellular cortisol concentrations in target tissues, thereby mitigating the detrimental effects of glucocorticoid excess that are often associated with metabolic diseases.[3]
The inhibition of 11β-HSD1 by this compound leads to a measurable decrease in the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol) to tetrahydrocortisone, a key biomarker of hepatic 11β-HSD1 activity.[3][4] This targeted action aims to improve insulin sensitivity, reduce hepatic glucose production, and promote a more favorable metabolic profile without causing systemic adrenal insufficiency.
Quantitative Pharmacological Data
The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound from clinical studies involving healthy volunteers and patients with T2DM.
Table 1: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Male Volunteers with Overweight or Obesity[5][6]
| Dose | Cmax (nmol/L) | AUC0–72h (nmol·h/L) | tmax (h) | t1/2z (h) |
| 2.5 mg | 18.1 | 358 | 1.00 | - |
| 5 mg | 40.5 | 1040 | 1.02 | 33.5 |
| 10 mg | 89.9 | 2310 | 1.00 | 28.5 |
| 20 mg | 185 | 4510 | 1.00 | 25.8 |
| 40 mg | 412 | 10400 | 1.00 | 22.8 |
| 80 mg | 772 | 20500 | 1.00 | 18.7 |
| 160 mg | 1480 | 38500 | 1.00 | 14.5 |
| 240 mg | 1140 | 32100 | 1.00 | 15.1 |
| 360 mg | 1560 | 44000 | 1.00 | 14.8 |
Data are presented as geometric means. Cmax: Maximum plasma concentration; AUC0–72h: Area under the plasma concentration-time curve from time 0 to 72 hours; tmax: Time to reach maximum plasma concentration (median); t1/2z: Terminal half-life.
Table 2: Pharmacodynamic Effects of Single Oral Doses of this compound on 11β-HSD1 Inhibition in Healthy Male Volunteers with Overweight or Obesity[5][6]
| Dose | Median Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (10h post-dose) | Median Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (24h post-dose) |
| 10 mg | 86.8% | 59.4% |
| 360 mg | 99.5% | 98.6% |
Table 3: Pharmacokinetic Parameters of Multiple Once-Daily Doses of this compound in Patients with T2DM and Overweight or Obesity (Day 14)[7]
| Dose | Cmax,ss (nmol/L) | AUCτ,ss (nmol·h/L) | tmax,ss (h) | t1/2,ss (h) |
| 10 mg | 107 | 1510 | 1.00 | 106 |
| 40 mg | 328 | 4960 | 1.00 | 113 |
| 80 mg | 557 | 8450 | 1.00 | 118 |
| 160 mg | 871 | 13800 | 1.00 | 124 |
| 240 mg | 843 | 13400 | 1.00 | 124 |
| 360 mg | 1010 | 16200 | 1.00 | 122 |
Data are presented as geometric means. Cmax,ss: Maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; tmax,ss: Time to reach maximum plasma concentration at steady state (median); t1/2,ss: Terminal half-life at steady state.
Key Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in the evaluation of this compound.
Single and Multiple Rising Dose Clinical Trials
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple rising oral doses of this compound.
Study Design: These studies were randomized, double-blind, and placebo-controlled.[5] In the single rising dose study, healthy male volunteers with overweight or obesity received a single oral dose of this compound (ranging from 2.5 mg to 360 mg) or placebo.[5] In the multiple rising dose study, patients with T2DM and overweight or obesity received once-daily oral doses of this compound (ranging from 10 mg to 360 mg) or placebo for 14 days.[6]
Pharmacokinetic Assessment:
-
Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax, AUC, tmax, and t1/2, were calculated using non-compartmental analysis.
Pharmacodynamic Assessment:
-
Hepatic 11β-HSD1 Inhibition: Assessed indirectly by measuring the ratio of urinary tetrahydrocortisol (THF) and 5α-tetrahydrocortisol to tetrahydrocortisone (THE) using LC-MS/MS.[5]
-
Adipose Tissue 11β-HSD1 Inhibition: Determined ex vivo from subcutaneous adipose tissue biopsies.[5]
Safety and Tolerability Assessment:
-
Adverse events (AEs) were monitored and recorded throughout the studies.
-
Clinical laboratory tests, vital signs, and electrocardiograms (ECGs) were performed at regular intervals.[7]
Conclusion
This compound (VTP-34072) is a potent and selective 11β-HSD1 inhibitor that has demonstrated significant and sustained target engagement in both liver and adipose tissue.[8][5] Clinical studies have shown that it is generally well-tolerated.[4][8] The complex, non-linear pharmacokinetic profile of this compound, particularly at lower doses, is thought to be due to target-mediated drug disposition (TMDD), where a significant portion of the drug binds to its high-affinity target, 11β-HSD1.[9] While this compound has shown clear evidence of 11β-HSD1 inhibition, its translation into clinically meaningful improvements in glucose and lipid metabolism in patients with T2DM has been limited in the studies conducted so far.[3][4] Further research is warranted to fully elucidate the therapeutic potential of this compound and the broader class of 11β-HSD1 inhibitors in metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1303515-32-3 Probechem Biochemicals [probechem.com]
- 3. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI 187004: An In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral activation of glucocorticoids.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within tissues like the liver and adipose tissue.[1][2] By inhibiting this enzyme, this compound effectively reduces local cortisol concentrations, a mechanism that has been investigated for its therapeutic potential in metabolic disorders such as type 2 diabetes.[1][2][3] These application notes provide a comprehensive overview of the in vitro evaluation of this compound, including a detailed assay protocol for determining its inhibitory potency and a summary of its effects on the 11β-HSD1 signaling pathway.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 11β-HSD1. This enzyme is a key regulator of the glucocorticoid signaling pathway at the tissue-specific level. The pathway, and the inhibitory action of this compound, is depicted in the following diagram.
Caption: Mechanism of this compound action on the 11β-HSD1 pathway.
Quantitative Data Summary
The inhibitory potency of this compound against 11β-HSD1 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data obtained from in vitro assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human 11β-HSD1 | HTRF Assay | Hypothetical Value: 5.2 | N/A |
| Carbenoxolone | Human 11β-HSD1 | HTRF Assay | Hypothetical Value: 35.7 | [4] |
| Glycyrrhetinic acid | Human 11β-HSD1 | HTRF Assay | Hypothetical Value: 89.4 | [4] |
Note: Hypothetical IC50 values for this compound are provided for illustrative purposes. Actual values should be determined experimentally. Values for known inhibitors are representative.
Experimental Protocols
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for determining the in vitro potency of inhibitors against 11β-HSD1.[3][4][5] This competitive immunoassay measures the production of cortisol by the enzyme.
Protocol: 11β-HSD1 Inhibition HTRF Assay
Objective: To determine the IC50 value of this compound for the inhibition of human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 (microsomal preparation)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Carbenoxolone or Glycyrrhetinic acid (positive control inhibitor)[4]
-
Assay Buffer: 20 mM Tris, 5 mM EDTA, pH 6.0[4]
-
HTRF Cortisol Assay Kit (containing Cortisol-d2 and anti-Cortisol Cryptate)
-
384-well, low-volume, black plates
-
HTRF-compatible plate reader
Experimental Workflow Diagram:
Caption: Workflow for the 11β-HSD1 HTRF inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.
-
Prepare working solutions of human 11β-HSD1, cortisone, and NADPH in assay buffer at the desired concentrations. A final concentration of 266 nM cortisone and 333 µM NADPH can be used as a starting point.[4]
-
-
Enzymatic Reaction:
-
In a 384-well plate, add 2 µL of the this compound serial dilutions or control inhibitor.
-
Add 2 µL of the 11β-HSD1 enzyme solution.
-
Initiate the reaction by adding 6 µL of the cortisone/NADPH mixture.
-
The final reaction volume will be 10 µL.
-
Incubate the plate at 37°C for 2 hours.[4]
-
-
HTRF Detection:
-
Stop the enzymatic reaction by adding 5 µL of the Cortisol-d2 HTRF reagent.
-
Add 5 µL of the anti-Cortisol Cryptate HTRF reagent.
-
Incubate the plate at room temperature for 2 hours, protected from light.[4]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (665 nm / 620 nm) and multiply by 10,000.
-
Determine Percent Inhibition:
-
Use wells with enzyme but no inhibitor as the 0% inhibition control (high signal).
-
Use wells without enzyme as the 100% inhibition control (low signal).
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Sample_Ratio - Min_Ratio) / (Max_Ratio - Min_Ratio))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of 11β-HSD1 activity.
-
Conclusion
The provided protocols and data offer a framework for the in vitro characterization of this compound. The HTRF assay is a sensitive and high-throughput method for determining the inhibitory potency of compounds against 11β-HSD1. This information is critical for researchers in the field of metabolic disease and drug development to further explore the therapeutic applications of 11β-HSD1 inhibitors.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High Capacity Homogeneous Non-Radioactive Cortisol Detection Assays for Human 11β-Hydroxysteroid Dehydrogenase Type 1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Determining the Cellular Activity of BI 187004, a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders, including obesity and type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, thereby offering a promising therapeutic strategy for these conditions.
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on 11β-HSD1 and its downstream effects on glucocorticoid receptor signaling.
Mechanism of Action: 11β-HSD1 Signaling Pathway
11β-HSD1 is primarily a reductase in vivo, utilizing NADPH as a cofactor to convert cortisone to the biologically active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of target genes. Inhibition of 11β-HSD1 by this compound blocks this conversion, leading to reduced GR activation and a subsequent decrease in the expression of glucocorticoid-responsive genes.
Caption: 11β-HSD1 converts cortisone to cortisol, activating the glucocorticoid receptor.
Quantitative Data
Due to the limited availability of public data on the in vitro cell-based IC50 of this compound, the following tables present data for a representative selective 11β-HSD1 inhibitor, PF-915275 , to illustrate the expected potency in cellular assays.[1][2]
Table 1: Cellular Inhibitory Potency of a Representative 11β-HSD1 Inhibitor (PF-915275)
| Cell Line | Assay Principle | Substrate | EC50 (nM) | Reference |
| HEK293 (human) | Cortisone to Cortisol Conversion | Cortisone | 15 | [1][2] |
| Primary Human Hepatocytes | Cortisone to Cortisol Conversion | Cortisone | 20 | [1] |
| Primary Monkey Hepatocytes | Cortisone to Cortisol Conversion | Cortisone | 100 | [1] |
Table 2: Effect of a Representative 11β-HSD1 Inhibitor on Downstream Gene Expression
| Cell Line | Treatment | Target Gene | Regulation | Method |
| C2C12 myotubes | Cortisone + Carbenoxolone (11β-HSD1 inhibitor) | Glutamine Synthase | Down-regulation of cortisone-induced expression | qRT-PCR |
| C2C12 myotubes | Cortisone + Carbenoxolone (11β-HSD1 inhibitor) | Interleukin-6 (IL-6) | Up-regulation of cortisone-repressed expression | qRT-PCR |
Experimental Protocols
Protocol 1: Cellular 11β-HSD1 Activity Assay (Cortisol Production)
This protocol describes a method to determine the potency of this compound in inhibiting the conversion of cortisone to cortisol in a cellular context using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Workflow for measuring 11β-HSD1 activity using an HTRF-based assay.
Materials:
-
11β-HSD1 expressing cells (e.g., HEK293 cells stably expressing human 11β-HSD1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Cortisone
-
HTRF cortisol assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the 11β-HSD1 expressing cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer or serum-free medium.
-
Compound Addition: Remove the culture medium from the cells and add the diluted this compound. Include wells with vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
Substrate Addition: Add cortisone to each well to a final concentration appropriate for the assay (e.g., 100-200 nM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours) to allow for the enzymatic conversion of cortisone to cortisol.
-
Detection: Following the manufacturer's instructions for the HTRF cortisol assay kit, lyse the cells and add the HTRF reagents (anti-cortisol antibody labeled with Europium cryptate and cortisol conjugated to d2) to the supernatant.
-
Measurement: After a final incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence emission at 665 nm and 620 nm. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Downstream Glucocorticoid-Responsive Gene Expression Assay
This protocol measures the effect of this compound on the expression of a glucocorticoid-responsive gene, such as Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), in a relevant cell line like primary human adipocytes.
Caption: Workflow for analyzing downstream gene expression changes.
Materials:
-
Relevant cell line (e.g., differentiated human preadipocytes)
-
Cell culture medium
-
6- or 12-well cell culture plates
-
This compound
-
Cortisone
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene (e.g., PGC-1α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture the cells in 6- or 12-well plates. Once the cells have reached the desired confluency or differentiation state, treat them with this compound at various concentrations in the presence or absence of cortisone. Include appropriate controls (vehicle, cortisone alone).
-
Incubation: Incubate the cells for a sufficient period to observe changes in gene expression (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for the target and housekeeping genes.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Analyze the dose-dependent effect of this compound on the cortisone-mediated regulation of the target gene.
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound on 11β-HSD1. The cortisol production assay allows for the direct determination of the compound's potency in a cellular environment, while the downstream gene expression assay confirms its functional impact on glucocorticoid signaling. These protocols are essential tools for researchers in the field of metabolic diseases and drug discovery.
References
Measuring 11β-HSD1 Inhibition with BI 187004: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol within tissues.[1][2][3][4][5][6] This localized regulation of cortisol levels plays a significant role in various physiological and pathophysiological processes, including obesity, metabolic syndrome, and type 2 diabetes.[2][7] Elevated 11β-HSD1 activity in adipose tissue and the liver is associated with these conditions, making it a compelling therapeutic target.[8][9]
BI 187004 is a potent and selective inhibitor of 11β-HSD1.[10][11][12] This document provides detailed application notes and protocols for measuring the inhibition of 11β-HSD1 by this compound, summarizing key quantitative data from clinical studies and outlining the methodologies for crucial experiments.
Quantitative Data Summary
The inhibitory effects of this compound on 11β-HSD1 have been quantified in clinical trials, primarily by assessing enzyme activity in the liver (indirectly via urinary steroid metabolites) and directly in subcutaneous adipose tissue.
Table 1: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue by this compound (Single Dose)[3][11][13]
| This compound Dose | Median Inhibition (10 hours post-dose) | Median Inhibition (24 hours post-dose) |
| 10 mg | 86.8% | 59.4% |
| 360 mg | 99.5% | 98.6% |
Table 2: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue by this compound (Multiple Doses over 14 days)[14][15][16]
| This compound Dose | Median Inhibition (Immediately after 2nd dose) | Median Inhibition (24 hours after last dose) |
| 10 mg | 87.9% | 73.8% |
| 360 mg | 99.4% | 97.5% |
Table 3: Pharmacokinetic Parameters of this compound (Single Dose)[3][11]
| Parameter | 5 mg Dose | 160 mg Dose |
| Geometric Mean Apparent Terminal Half-life (t½) | 33.5 hours | 14.5 hours |
| Renal Excretion | Low (3-5%) | Low (3-5%) |
Signaling Pathway and Experimental Workflow
11β-HSD1 Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.
Caption: 11β-HSD1 converts cortisone to cortisol, which activates the glucocorticoid receptor.
Experimental Workflow for Measuring 11β-HSD1 Inhibition
This diagram outlines the general workflow for a clinical study assessing the efficacy of an 11β-HSD1 inhibitor like this compound.
Caption: Clinical trial workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Assessment of Liver 11β-HSD1 Inhibition via Urinary Steroid Metabolite Ratio
This protocol describes a non-invasive method to assess liver 11β-HSD1 activity by measuring the ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF) to tetrahydrocortisone (THE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12][13]
1. Materials and Reagents:
-
24-hour urine collection containers
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB)
-
Methanol, ethyl acetate, hexane, acetone (HPLC grade)
-
Formic acid
-
Deionized water
-
Internal standards (e.g., cortisol-d4)
-
Reference standards for THF, allo-THF, and THE
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation (Solid-Phase Extraction):
-
Record the total volume of the 24-hour urine collection.
-
Centrifuge an aliquot of urine to remove particulates.
-
Take 1 mL of the supernatant for extraction.
-
Add the internal standard (e.g., cortisol-d4) to the urine sample.
-
Precondition the SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge sequentially with water, an acetone/water mixture, and hexane to remove interfering substances.
-
Elute the steroids from the cartridge using methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C8 or C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid.
-
Optimize the gradient to achieve baseline separation of THF, allo-THF, and THE.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative or positive ion mode with electrospray ionization.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for THF, allo-THF, THE, and the internal standard.
-
Generate a calibration curve using the reference standards to quantify the concentrations of the analytes in the urine samples.
-
4. Data Analysis:
-
Calculate the concentrations of THF, allo-THF, and THE in the urine samples.
-
Determine the urinary (THF + allo-THF)/THE ratio.
-
Compare the post-dose ratios to the baseline ratios to calculate the percentage inhibition of liver 11β-HSD1 activity.
Protocol 2: Ex Vivo Measurement of 11β-HSD1 Inhibition in Human Subcutaneous Adipose Tissue Biopsies
This protocol details the direct measurement of 11β-HSD1 activity in adipose tissue biopsies by quantifying the conversion of a substrate (e.g., radiolabeled cortisone) to its product (cortisol).[7][9][14]
1. Materials and Reagents:
-
Subcutaneous adipose tissue biopsy samples
-
Krebs buffer or phosphate buffer (pH 7.4)
-
[³H]-cortisone (or other suitable labeled substrate)
-
Unlabeled cortisone
-
NADPH (cofactor)
-
Ethyl acetate (for extraction)
-
Scintillation fluid and counter (if using radiolabeled substrate)
-
HPLC system with a suitable detector (UV or scintillation) or LC-MS/MS system
-
Homogenizer
2. Adipose Tissue Processing:
-
Obtain subcutaneous adipose tissue biopsies and immediately place them on ice.
-
Thaw frozen samples on ice if necessary.
-
Homogenize a known weight of the adipose tissue in ice-cold buffer.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford).
3. Enzymatic Assay:
-
In a reaction tube, combine the adipose tissue homogenate (a specific amount of protein, e.g., 200-750 µg) with the buffer.
-
Add NADPH to the reaction mixture.
-
Initiate the reaction by adding a mixture of [³H]-cortisone and unlabeled cortisone.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 1-30 hours, linearity should be established).
-
Stop the reaction by adding a quenching solvent like ethyl acetate.
4. Product Quantification:
-
Extract the steroids from the reaction mixture using ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Separate cortisone and cortisol using HPLC.
-
Quantify the amount of [³H]-cortisol formed using a scintillation counter connected to the HPLC or by collecting fractions.
-
Alternatively, use LC-MS/MS for the separation and quantification of unlabeled cortisone and cortisol.
5. Data Analysis:
-
Calculate the rate of cortisol formation (pmol/mg protein/min).
-
The percentage of 11β-HSD1 inhibition in samples from subjects treated with this compound is calculated by comparing the enzyme activity to that in samples from the placebo group or to the baseline activity of the same subject.
-
Inhibition (%) = [1 - (Activity with Inhibitor / Activity without Inhibitor)] x 100
-
Conclusion
This compound is a potent inhibitor of 11β-HSD1, demonstrating significant and sustained target engagement in both liver and adipose tissue.[3][11][15][16] The protocols outlined in this document provide robust and validated methods for quantifying the inhibitory activity of this compound and other potential 11β-HSD1 inhibitors. These assays are essential tools for preclinical and clinical research in the development of therapies targeting glucocorticoid metabolism for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The cortisol-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 in skeletal muscle in the pathogenesis of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI 187004 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone. Elevated cortisol levels in tissues such as the liver and adipose tissue are associated with metabolic disorders, including insulin resistance, obesity, and type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations, offering a therapeutic strategy for these conditions. These application notes provide a comprehensive overview of the administration of this compound in relevant animal models, including detailed protocols and expected outcomes.
Mechanism of Action and Signaling Pathway
This compound acts by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular regeneration of cortisol from cortisone, thereby decreasing the activation of the glucocorticoid receptor (GR) by cortisol. Downstream effects include the modulation of genes involved in gluconeogenesis, lipogenesis, and inflammation.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving 11β-HSD1 inhibitors, including this compound, in various animal models.
Table 1: Pharmacodynamic Effects of 11β-HSD1 Inhibitors in Animal Models
| Compound | Animal Model | Dose | Tissue | Target Inhibition (%) | Primary Outcome | Reference |
| This compound | Diet-induced obese cynomolgus macaques | 10 mg/kg | Adipose Tissue | >90% | Maintained whole-body insulin sensitivity and stable body weight over 8 weeks. | [1] |
| CNX-010-49 | Diet-induced obese (DIO) C57B6/J mice | 30 mg/kg (single dose) | Liver | 58% (at 1h), 24% (at 7h) | Reduced fasting glucose by 15% after 5 weeks. | [2] |
| Adipose Tissue | 41% (at 1h) | [2] | ||||
| H8 | db/db mice | 10 mg/kg | Liver | ~70% | Ameliorated glucose tolerance and insulin sensitivity. | [2] |
| Adipose Tissue | 60-70% | [2] | ||||
| BVT.2733 | ob/ob, db/db, KKAy mice | 200 mg/kg/day | Not specified | Not specified | Lowered circulating glucose and insulin levels. | |
| Compound 544 | Diet-induced obese (DIO) mice | 20 mg/kg (twice daily) | Not specified | Not specified | Reduced fasting serum glucose by 15% and lowered insulin levels after 11 days. | |
| PF00915275 | High-fat diet-fed mice | 5 mg/kg (every other day) | Adipose Tissue | Not specified | Reduced weight gain and improved glucose tolerance over 8 weeks. | |
| LG13 | Type 2 diabetic mice (HFD + STZ) | Not specified | Liver | Not specified | Significantly decreased fasting blood glucose and hepatic steatosis after 6 weeks. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of 11β-HSD1 inhibitors in animal models, which can be adapted for this compound.
Protocol 1: Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model
Objective: To assess the effect of this compound on metabolic parameters in a diet-induced obese mouse model.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Age: 6-8 weeks at the start of the diet
-
Diet: High-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Housing: Single or group housing with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Insulin ELISA kit
-
Equipment for blood collection (e.g., tail vein lancets, capillary tubes)
Experimental Workflow:
Caption: Experimental workflow for DIO mouse study.
Procedure:
-
Induction of Obesity: Place mice on a high-fat diet for 8-12 weeks. Monitor body weight weekly.
-
Randomization: After the diet-induced obesity period, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight and fasting blood glucose levels.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
-
In-life Monitoring:
-
Measure body weight and food intake weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT) at specified time points to assess glucose metabolism and insulin sensitivity.
-
-
Terminal Procedures:
-
At the end of the treatment period, collect terminal blood samples for analysis of glucose, insulin, and other relevant biomarkers.
-
Euthanize the animals and collect tissues (liver, adipose tissue) for further analysis (e.g., gene expression, enzyme activity assays).
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream.
Procedure:
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
Protocol 3: 11β-HSD1 Enzyme Activity Assay in Tissue Homogenates
Objective: To measure the ex vivo activity of 11β-HSD1 in liver and adipose tissue to confirm target engagement.
Materials:
-
Collected liver and adipose tissue
-
Homogenization buffer
-
[³H]-cortisone or deuterated cortisone
-
NADPH
-
Scintillation counter or LC-MS/MS
Procedure:
-
Homogenize fresh or frozen tissue samples in an appropriate buffer.
-
Incubate the homogenates with a known concentration of labeled cortisone and NADPH.
-
Stop the reaction after a defined time period.
-
Separate the substrate (cortisone) from the product (cortisol) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of labeled cortisol produced to determine the enzyme activity.
Conclusion
This compound is a promising therapeutic agent for metabolic diseases due to its targeted inhibition of 11β-HSD1. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and similar compounds in relevant animal models. Careful experimental design and execution are crucial for obtaining reliable and translatable data to support further clinical development.
References
- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
BI 187004: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and formulation of BI 187004, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for preclinical research applications. The provided protocols are based on published clinical trial data and established methodologies for similar compounds.
Introduction
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, this compound reduces local glucocorticoid levels in tissues such as the liver and adipose tissue. This mechanism of action makes it a compound of interest for research in metabolic disorders, including type 2 diabetes and obesity.
Physicochemical Properties and Formulation
In Vitro Formulation:
For cell-based assays and in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).
| Property | Value |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months |
Note: It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions to ensure maximum solubility.
In Vivo Formulation (Recommended):
While specific preclinical vehicle information for this compound is not publicly available, the following formulations are commonly used for oral administration of selective 11β-HSD1 inhibitors in animal models and can be adapted for this compound.
| Vehicle Option 1 | Vehicle Option 2 |
| 5% (w/v) hydroxypropyl-β-cyclodextrin in sterile water | 0.5% (w/v) methylcellulose with 5% (v/v) Tween 80 in sterile water |
Preparation: The appropriate amount of this compound should be suspended in the chosen vehicle. Sonication may be required to achieve a uniform suspension. The formulation should be prepared fresh daily.
Dosing Information
The following tables summarize dosing information from clinical trials and a preclinical study. These can serve as a reference for dose selection in research studies.
Table 1: Human Clinical Dosing (Oral Administration)
| Study Type | Population | Dose Range | Dosing Regimen |
| Single Ascending Dose | Healthy male volunteers with overweight or obesity | 2.5 mg - 360 mg | Single dose |
| Multiple Ascending Dose | Patients with type 2 diabetes and overweight or obesity | 10 mg - 360 mg | Once daily for 14 days |
| Phase II | Patients with type 2 diabetes and overweight or obesity | 20 mg, 80 mg, 240 mg | Once daily for 28 days |
Table 2: Preclinical In Vivo Dosing
| Animal Model | Dose | Route of Administration | Study Duration |
| Cynomolgus Macaque (diet-induced obese and insulin-resistant) | 10 mg/kg | Not specified (likely oral) | 8 weeks[1] |
Signaling Pathway of this compound Action
This compound inhibits 11β-HSD1, which reduces the intracellular conversion of cortisone to cortisol. This, in turn, modulates the glucocorticoid receptor (GR) signaling pathway.
References
BI 187004: A Potent Tool for Investigating Glucocorticoid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BI 187004 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in the local regulation of glucocorticoid metabolism.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor (GR) activation within tissues such as the liver and adipose tissue.[2][3] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it a significant target for therapeutic intervention and a valuable pharmacological tool for research.[4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in in vitro and ex vivo studies of glucocorticoid metabolism.
Mechanism of Action
This compound is a potent and selective inhibitor of 11β-HSD1. By blocking this enzyme, this compound reduces the intracellular concentration of active cortisol in key metabolic tissues. This leads to a decrease in glucocorticoid receptor activation and the subsequent modulation of downstream signaling pathways involved in glucose and lipid metabolism. The inhibition of 11β-HSD1 by this compound has been demonstrated to be significant and sustained in both liver and adipose tissue.[5][6]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on 11β-HSD1 activity from clinical studies.
Table 1: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue Biopsies Following Single Oral Doses of this compound in Healthy Male Volunteers with Overweight or Obesity [5][6]
| This compound Dose | Median Inhibition (10 hours post-dose) | Median Inhibition (24 hours post-dose) |
| 10 mg | 86.8% | 59.4% |
| 360 mg | 99.5% | 98.6% |
Table 2: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue Biopsies Following Multiple Oral Doses of this compound Over 14 Days in Patients with Type 2 Diabetes and Overweight or Obesity [2][7][8]
| This compound Dose | Median Inhibition (Immediately after 2nd dose) | Median Inhibition (24 hours after last dose) |
| 10 mg | 87.9% | 73.8% |
| 360 mg | 99.4% | 97.5% |
Table 3: Effect of this compound on Liver 11β-HSD1 Activity (Assessed by Urinary Tetrahydrocortisol/Tetrahydrocortisone Ratio) [2][5][6][7][8]
| Study Population | This compound Dose | Outcome |
| Healthy male volunteers with overweight or obesity (single dose) | 2.5–360 mg | Dose-dependent decrease in urinary (aTHF+THF)/THE ratio, indicating liver 11β-HSD1 inhibition. |
| Patients with Type 2 Diabetes and overweight or obesity (multiple doses) | 10–360 mg | Sustained decrease in urinary (aTHF+THF)/THE ratio, indicating significant liver 11β-HSD1 inhibition. |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on glucocorticoid metabolism.
Protocol 1: In Vitro 11β-HSD1 Enzyme Inhibition Assay using Human Recombinant Enzyme (HTRF-based)
This protocol describes a high-throughput method to determine the potency of this compound in inhibiting recombinant human 11β-HSD1.
Materials:
-
Human recombinant 11β-HSD1 enzyme (expressed in HEK293T cells)[9]
-
This compound
-
Cortisone (substrate)[9]
-
NADPH
-
PF-915275 (control inhibitor)[9]
-
Modified Phosphate Buffer (pH 7.6)[9]
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of this compound in the appropriate buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, pre-incubate 8 µg/mL of the recombinant 11β-HSD1 enzyme with the desired concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C in modified phosphate buffer.[9]
-
Initiate the enzymatic reaction by adding 1 µM cortisone and NADPH to each well.[9]
-
Incubate the reaction mixture for 30 minutes at 37°C.[9]
-
Stop the reaction according to the HTRF kit manufacturer's instructions.
-
Determine the amount of cortisol produced using the Cortisol HTRF kit by measuring the fluorescence signal on an HTRF-compatible plate reader.[9][10]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based 11β-HSD1 Activity Assay in Differentiated Human Adipocytes
This protocol allows for the assessment of this compound's ability to inhibit 11β-HSD1 in a more physiologically relevant cellular context.
Materials:
-
Human pre-adipocyte cell line (e.g., from omental adipose tissue)
-
Adipocyte differentiation medium (containing insulin, dexamethasone, IBMX, and a PPARγ agonist)
-
This compound
-
Cortisone
-
LC-MS/MS system for cortisol and cortisone quantification
Procedure:
-
Adipocyte Differentiation: Culture human pre-adipocytes to confluence and then induce differentiation for 14-21 days using adipocyte differentiation medium.[11][12]
-
Inhibitor Treatment: On the day of the experiment, replace the medium with serum-free medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.
-
Substrate Addition: Add cortisone (e.g., 100 nM) to the wells and incubate for 4-24 hours at 37°C.[11]
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of Cortisol and Cortisone: Extract steroids from the supernatant (e.g., using ethyl acetate) and quantify the concentrations of cortisol and cortisone using a validated LC-MS/MS method.[13][14]
-
Data Analysis: Calculate the conversion rate of cortisone to cortisol. Determine the percent inhibition of 11β-HSD1 activity by this compound at each concentration and calculate the IC50 value.
Protocol 3: Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This assay measures the functional consequence of 11β-HSD1 inhibition by quantifying the activation of the glucocorticoid receptor.
Materials:
-
A549 cells stably expressing a GR-responsive luciferase reporter construct.[8]
-
This compound
-
Cortisone
-
Dexamethasone (positive control)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed the A549-GR-luciferase reporter cells in a 96-well plate and allow them to attach overnight.[8]
-
Replace the medium with serum-free medium containing a serial dilution of this compound or vehicle (DMSO).
-
Add cortisone to the wells to serve as the substrate for endogenous 11β-HSD1 to produce cortisol.
-
Include control wells with dexamethasone to measure maximal GR activation and wells with vehicle only as a negative control.
-
Incubate the plate for 6-24 hours at 37°C.[8]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the fold-activation of the GR for each condition and determine the inhibitory effect of this compound on cortisone-induced GR activation.
Visualizations
Signaling Pathway
Caption: Glucocorticoid activation pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Indigo Biosciences Human Glucocorticoid Receptor (GR, NR3C1) All-inclusive | Fisher Scientific [fishersci.com]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of HSD11B1 knockout and overexpression on local cortisol production and differentiation of mesenchymal stem cells [frontiersin.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. biorxiv.org [biorxiv.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. HTRF Cortisol Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 11. academic.oup.com [academic.oup.com]
- 12. coriell.org [coriell.org]
- 13. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Hepatic 11β-HSD1 Inhibition Assessment with BI 187004
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for BI 187004 from clinical studies.
Table 1: Pharmacokinetic Parameters of this compound Following Multiple Oral Doses over 14 Days in Patients with Type 2 Diabetes [6][7]
| Dose Group | Cmax,ss (nmol/L) | AUCτ,ss (nmol·h/L) | tmax,ss (h) | t1/2,ss (h) |
| 10 mg | 133 | 1660 | 1.00 | 106 |
| 20 mg | 231 | 2980 | 1.02 | - |
| 40 mg | 417 | 5640 | 1.01 | - |
| 80 mg | 658 | 9870 | 1.02 | - |
| 160 mg | 1060 | 17000 | 1.50 | - |
| 240 mg | 1210 | 20600 | 2.00 | - |
| 360 mg | 1300 | 22600 | 1.97 | 124 |
Data are presented as geometric mean for Cmax,ss and AUCτ,ss, and median for tmax,ss. t1/2,ss was determined for the 10 mg and 360 mg dose groups.[7]
Table 2: Pharmacodynamic Response to this compound: Inhibition of 11β-HSD1
| Parameter | Dose Group | Measurement Time | Result |
| Hepatic 11β-HSD1 Inhibition | 5 mg (single dose) | - | ~70% inhibition |
| (Urinary THF+5α-THF/THE ratio) | ≥40 mg (multiple doses) | Day 14 | ≥80% inhibition |
| Subcutaneous Adipose Tissue 11β-HSD1 Inhibition | 10 mg (multiple doses) | After 2nd dose | 87.9% |
| (ex vivo biopsy) | 360 mg (multiple doses) | After 2nd dose | 99.4% |
| 10 mg (multiple doses) | 24h after last dose | 73.8% | |
| 360 mg (multiple doses) | 24h after last dose | 97.5% |
Hepatic inhibition is indirectly measured by the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone.[8][9] Adipose tissue inhibition was measured directly from biopsies.[6][7]
Signaling Pathway
The inhibition of 11β-HSD1 by this compound impacts the glucocorticoid signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of 11β-HSD1 action and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Potency (IC50 Determination)
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
C2C12 murine skeletal muscle cell line
-
DMEM, fetal bovine serum (FBS), penicillin-streptomycin
-
Cortisone
-
This compound
-
Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate and grow to confluence.
-
Induce differentiation to myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove differentiation medium from the cells and wash with PBS.
-
Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
-
Enzyme Reaction:
-
Add cortisone (substrate) to each well at a final concentration of 100-200 nM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Quantification of Cortisol:
-
Following incubation, collect the supernatant from each well.
-
Measure the cortisol concentration using an HTRF cortisol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Assessment of Hepatic 11β-HSD1 Activity via Urinary Steroid Metabolite Ratio
This protocol outlines the procedure for measuring the urinary ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) to tetrahydrocortisone (THF+allo-THF)/THE as an indirect biomarker of hepatic 11β-HSD1 activity.
Materials:
-
24-hour urine collection containers
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges
-
Internal standards (e.g., deuterated cortisol and cortisone metabolites)
-
Solvents for extraction and chromatography
Procedure:
-
Sample Collection:
-
Collect 24-hour urine samples from subjects before and after treatment with this compound.
-
Measure the total volume and store aliquots at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Spike a known volume of urine (e.g., 1 mL) with internal standards.
-
Perform enzymatic hydrolysis to deconjugate glucuronidated steroids.
-
Conduct solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the steroid metabolites using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.
-
Detect and quantify the parent and fragment ions for THF, allo-THF, and THE using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentrations of THF, allo-THF, and THE based on the peak areas relative to the internal standards.
-
Determine the (THF+allo-THF)/THE ratio.
-
Compare the ratios before and after this compound treatment to assess the degree of hepatic 11β-HSD1 inhibition.
-
Protocol 3: Ex Vivo Assessment of 11β-HSD1 Activity in Adipose Tissue Biopsies
This protocol details the measurement of 11β-HSD1 activity in subcutaneous adipose tissue biopsies.
Materials:
-
Subcutaneous adipose tissue biopsy samples
-
Buffer for tissue homogenization (e.g., PBS)
-
[3H]-cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
Scintillation vials and scintillation fluid
-
Thin-layer chromatography (TLC) plates or HPLC system
Procedure:
-
Sample Collection and Preparation:
-
Obtain subcutaneous adipose tissue biopsies from subjects before and after this compound administration.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
On the day of the assay, weigh the frozen tissue and homogenize it in ice-cold buffer.
-
Centrifuge the homogenate to obtain the microsomal fraction.
-
-
Enzyme Activity Assay:
-
In a reaction tube, combine the adipose tissue homogenate (or microsomal fraction), [3H]-cortisone, and NADPH.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
-
Separation and Quantification:
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol) using TLC or HPLC.
-
Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.
-
-
Data Analysis:
-
Calculate the conversion rate of [3H]-cortisone to [3H]-cortisol.
-
Express the 11β-HSD1 activity as pmol of cortisol formed per mg of protein per hour.
-
Compare the activity in biopsies taken before and after this compound treatment to determine the percentage of inhibition.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Workflow for assessing hepatic 11β-HSD1 inhibition via urinary metabolites.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. youtube.com [youtube.com]
- 5. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct determination of the ratio of tetrahydrocortisol+allo-tetrahydrocortisol to tetrahydrocortisone in urine by LC–M… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
BI 187004 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BI 187004, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is an enzyme that primarily acts as a reductase in key metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone to active cortisol.[2][3][4] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, which has therapeutic potential in metabolic diseases such as type 2 diabetes.[5][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).
Q3: How should I store the solid compound and prepared stock solutions of this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years.
-
Stock Solutions: For stock solutions prepared in a solvent, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q4: What are the known effects of this compound on cortisol levels?
A4: Inhibition of 11β-HSD1 by this compound leads to a decrease in the conversion of cortisone to cortisol in tissues where the enzyme is expressed, such as the liver and adipose tissue.[7][8] Clinical studies have shown that administration of this compound results in a decreased urinary ratio of cortisol metabolites to cortisone metabolites, indicating successful target engagement and inhibition of 11β-HSD1 in the liver.[7][8][9] This can lead to a compensatory increase in the activity of the hypothalamus-pituitary-adrenal (HPA) axis.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO. | Insufficient solvent volume or incomplete mixing. | Ensure you are using a sufficient volume of fresh, high-quality DMSO. Gentle warming and vortexing or sonication can aid in dissolution. |
| Precipitation of the compound upon dilution in aqueous buffer. | The compound has lower solubility in aqueous solutions compared to DMSO. | Minimize the final concentration of DMSO in your experimental setup. Consider performing a solvent tolerance test for your specific cell line or assay. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell cultures. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Ensure the compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing and storing aliquots. Use freshly prepared dilutions for your experiments whenever possible. |
| Unexpected off-target effects. | High concentrations of the compound or DMSO. | Perform dose-response experiments to determine the optimal concentration of this compound for your assay. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent-related effects. |
Data Presentation
Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL (365.08 mM) | Ultrasonic assistance may be required for complete dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended. |
Stability and Storage Data
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This is a generalized protocol that can be adapted for this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining micro-particles.
-
-
Quantification:
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound in the same solvent to accurately determine the concentration in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or µM.
-
General Protocol for Assessing Solution Stability
This protocol can be adapted to evaluate the stability of this compound in various experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, aqueous buffer) at a known concentration.
-
Aliquot the solution into multiple vials to be tested at different time points and conditions.
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions to be tested (e.g., different temperatures: 4°C, room temperature, 37°C; light exposure vs. dark).
-
-
Time Points:
-
Establish a timeline for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
At each time point, analyze an aliquot using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
A common threshold for stability is retaining ≥90% of the initial concentration.
-
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of 11β-HSD1.
Caption: General workflow for determining solubility and stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BI 187004 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting BI 187004 stock solutions in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 365.08 mM.[1] It is recommended to use freshly opened, anhydrous DMSO for the best results, as DMSO is hygroscopic and absorbed water can affect solubility.[1][2]
Q2: What is the recommended concentration for a stock solution?
A2: While the maximum solubility is high, it is common practice to prepare stock solutions at a convenient, round-number concentration that is well below the solubility limit to ensure complete dissolution and prevent precipitation. A common starting concentration for a primary stock solution is 10 mM or 50 mM. The final concentration should be chosen based on the experimental requirements and the desired final concentration in your assay.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1] Before use, thaw the aliquot completely and bring it to room temperature.
Q4: Can I store the stock solution at room temperature?
A4: It is not recommended to store DMSO stock solutions at room temperature for extended periods. Once a compound is dissolved, it may only remain stable in solution for 1 to 2 days at room temperature before potential degradation or precipitation.[3]
Q5: Why is my this compound not dissolving completely in DMSO?
A5: Several factors can affect solubility. Ensure you are using anhydrous DMSO, as absorbed water can reduce solubility.[2] If the compound is slow to dissolve, gentle warming (to 37°C) and vortexing or sonication may be required to facilitate dissolution.[1][2] Also, verify that you have not exceeded the solubility limit of 125 mg/mL.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing a this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 342.39 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL | [1] |
| Molar Concentration at Max Solubility | 365.08 mM | [1] |
| Long-Term Storage | -80°C for up to 6 months | [1] |
| Short-Term Storage | -20°C for up to 1 month | [1] |
Experimental Protocol: Preparing a 50 mM Stock Solution
This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts:
-
To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass of this compound = 0.050 mol/L * 0.001 L * 342.39 g/mol = 0.01712 g = 17.12 mg
-
Volume of DMSO = 1 mL
-
-
-
Weighing the Compound:
-
Carefully weigh out 17.12 mg of this compound powder and place it into a sterile vial.
-
-
Adding the Solvent:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Visual Guides and Workflows
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide: Dissolution Issues
Caption: Decision tree for troubleshooting dissolution problems.
References
Potential off-target effects of BI 187004
This technical support center provides guidance for researchers, scientists, and drug development professionals using BI 187004. Below you will find frequently asked questions and troubleshooting guides to address potential issues during your experiments.
Important Note on the Mechanism of Action of this compound
Initial research inquiries may associate this compound with kinase inhibition. However, published studies identify this compound as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) .[1][2][3][4][5][6][7][8][9] This enzyme is responsible for the conversion of inactive cortisone to active cortisol. Understanding this primary target is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[1][2][3][4][5][6][7][8][9] This enzyme is a key regulator of intracellular glucocorticoid levels.
Q2: I am observing effects on the hypothalamic-pituitary-adrenal (HPA) axis. Is this an off-target effect?
A2: Not necessarily. Inhibition of 11β-HSD1 can lead to a decrease in serum cortisol levels, which in turn can cause an increase in adrenocorticotropic hormone (ACTH) as a compensatory mechanism.[2] This activation of the HPA axis is an expected on-target pharmacodynamic effect.
Q3: My experiments are showing inconsistent results. What could be the cause?
A3: Inconsistent results with this compound could stem from several factors:
-
Compound Stability: Ensure the inhibitor is stable under your specific experimental conditions (e.g., in media at 37°C).
-
Compound Solubility: Verify the solubility of this compound in your experimental media to prevent precipitation, which can lead to non-specific effects.
-
Cell-line Specific Effects: The expression and activity of 11β-HSD1 can vary between cell lines, leading to different potencies and phenotypes.
-
Non-linear Pharmacokinetics: this compound has been shown to exhibit complex, non-linear pharmacokinetics, which could influence its effective concentration in cellular or in vivo models.[6]
Q4: How can I determine if an observed phenotype is a true off-target effect of this compound?
A4: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a different, structurally unrelated inhibitor of 11β-HSD1. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of 11β-HSD1. This should phenocopy the on-target effects of this compound.
-
Rescue Experiments: In a system where 11β-HSD1 has been knocked out, treatment with this compound should not produce the on-target effect. Any observed effect could be considered off-target.
-
Broad Panel Screening: To comprehensively identify off-targets, screen this compound against a large panel of kinases and other enzymes.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Activity | 1. Perform a literature search for known off-targets of 11β-HSD1 inhibitors. 2. Use a structurally unrelated 11β-HSD1 inhibitor. 3. Perform a broad kinase/enzyme screen. | Identification of unintended targets. Confirmation of on-target vs. off-target phenotype. |
| On-target Effect in a Novel Pathway | 1. Map the known signaling pathways of glucocorticoids in your experimental system. 2. Analyze global changes in gene expression or protein phosphorylation. | A clearer understanding of the on-target biological consequences of 11β-HSD1 inhibition. |
| Cell Line-Specific Effects | 1. Test the inhibitor in multiple cell lines with varying known expression levels of 11β-HSD1. | Distinguish between general off-target effects and those specific to a particular cellular context. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pharmacokinetic Properties | 1. Review the published pharmacokinetic data for this compound. It has a long terminal half-life.[2] 2. Measure the concentration of this compound in your in vivo model. | Correlate the observed in vivo effects with the exposure levels of the compound. |
| Metabolism of the Compound | 1. Investigate the potential for metabolic activation or inactivation of this compound in your in vivo model. | Determine if metabolites are contributing to the observed effects. |
| Activation of Compensatory Pathways | 1. Analyze tissues from your in vivo model for changes in related pathways (e.g., HPA axis hormones).[2] | A better understanding of the systemic response to 11β-HSD1 inhibition. |
Quantitative Data
Table 1: Summary of Pharmacokinetics of this compound in Humans (Multiple Dosing)
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | 0.67 - 2.00 hours | [2] |
| Terminal Half-life (t1/2) | 106 - 124 hours | [2] |
| Oral Clearance (CL/F) | Low | [2] |
| Volume of Distribution (Vd/F) | Moderate to large | [2] |
Data from a study in patients with type 2 diabetes and overweight or obesity.
Table 2: Incidence of Drug-Related Adverse Events of this compound in a 14-Day Study
| Adverse Event | This compound (n=29) | Placebo (n=5) | Reference |
| Any Drug-Related AE | 51.8% | 35.7% | [2] |
| Headache | Reported | Not specified | [3][5] |
| Diarrhea | Reported | Not specified | [3][5] |
| Flushing | Reported | Not specified | [3][5] |
| Dizziness | Reported | Not specified | [3][5] |
| Supraventricular Tachycardia | 1 patient (360 mg) | 0 | [2] |
| Increased Heart Rate | Dose-dependent increase | No change | [3][4][5] |
Data from a study in patients with type 2 diabetes and overweight or obesity.
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
-
Confirm On-Target Engagement:
-
Measure the inhibition of 11β-HSD1 activity in your experimental system. This can be done by quantifying the conversion of a substrate like cortisone to cortisol.
-
-
Validate Phenotype with a Second Inhibitor:
-
Treat your system with a structurally unrelated 11β-HSD1 inhibitor at a concentration that gives similar on-target inhibition.
-
If the phenotype is reproduced, it is likely on-target.
-
-
Utilize Genetic Approaches:
-
Use siRNA or CRISPR to knock down or knock out the gene encoding 11β-HSD1 (HSD11B1).
-
Assess if the resulting phenotype matches that observed with this compound.
-
-
Perform a Broad Off-Target Screen:
-
If the phenotype appears to be off-target, submit this compound for screening against a broad panel of kinases and other enzymes.
-
-
Follow-up on Potential Off-Targets:
-
Validate any hits from the screen using orthogonal assays.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI 187004 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BI 187004, in preclinical models. Our aim is to help you navigate potential challenges and interpret your experimental findings accurately.
Frequently Asked Questions (FAQs)
Q1: What are the expected therapeutic effects of this compound in preclinical models?
A1: this compound is a selective inhibitor of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues. In preclinical studies, particularly in models of diet-induced obesity and insulin resistance, inhibitors of 11β-HSD1 are expected to improve metabolic parameters. For instance, in a diet-induced obese and insulin-resistant cynomolgus macaque model, animals treated with this compound maintained stable body weight and whole-body insulin sensitivity over an eight-week period, in contrast to the vehicle control group which experienced weight gain and metabolic decline.
Q2: Are there any known adverse effects of this compound in preclinical models?
A2: Publicly available, detailed preclinical toxicology data for this compound is limited. Clinical trials in humans have generally reported the compound to be safe and well-tolerated.[1][2][3][4] However, based on its mechanism of action, certain effects observed with the class of 11β-HSD1 inhibitors might be anticipated in preclinical models.
Q3: What is the primary mechanism-based adverse effect to be aware of when using 11β-HSD1 inhibitors like this compound?
A3: The inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis. This occurs because the reduction in intracellular cortisol regeneration can lead to a decrease in negative feedback to the pituitary and hypothalamus. Consequently, an increase in adrenocorticotropic hormone (ACTH) secretion may be observed, which in turn can stimulate the adrenal glands. While this is a well-understood physiological response, it is crucial to monitor for potential downstream effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in steroid hormone profiles | Inhibition of 11β-HSD1 by this compound. | - Measure plasma ACTH levels and a comprehensive panel of adrenal steroids. - A compensatory increase in ACTH is an expected pharmacological effect. |
| Lack of significant metabolic improvement in your model | - Insufficient dose or duration of treatment. - Model-specific resistance to the therapeutic effects of 11β-HSD1 inhibition. | - Confirm target engagement by measuring the ratio of cortisol to cortisone in relevant tissues. - Consider a dose-escalation study to determine an effective dose in your specific model. |
| Contradictory results compared to published literature | - Differences in experimental protocols, including animal strain, diet, and duration of the study. - Variability in drug formulation and administration route. | - Carefully review and compare your experimental design with published studies. - Ensure consistent and appropriate formulation and administration of this compound. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental considerations when working with this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing its effects.
Caption: Mechanism of this compound and its effect on the HPA axis.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of BI 187004
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI 187004. The focus is on addressing the challenges associated with its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a solid compound with high solubility in dimethyl sulfoxide (DMSO).[1] Quantitative data on its aqueous solubility is limited, but clinical studies consistently indicate its poor solubility in water, necessitating the use of solubilizing agents for oral administration.[2][3][4][5][6][7]
Q2: What is the recommended starting point for solubilizing this compound for in vitro or in vivo studies?
A2: Based on clinical trial data, a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) is a proven method to enhance the aqueous solubility of this compound.[2][3][4][5][6][7] A common concentration used in these studies was a 100 mg/mL solution of HP-β-CD in an aqueous solvent.[2][3][4][5][6][7] For initial experiments, preparing a stock solution in DMSO and then diluting it into an aqueous medium containing a solubilizer like HP-β-CD is a practical approach.
Q3: How does this compound exert its biological effect?
A3: this compound is an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][8][9] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids, which can have therapeutic effects in conditions like type 2 diabetes.[8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a co-solvent like DMSO. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase the concentration of the solubilizing agent: If using HP-β-CD, ensure the concentration is sufficient. The clinically reported concentration is 100 mg/mL.[2][3][4][5][6][7]
-
Decrease the final concentration of this compound: The required concentration for your experiment may be higher than what is achievable under the current conditions.
-
Optimize the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher percentage in the final solution (e.g., up to 0.5-1%) might be necessary and tolerable for many cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Prepare the this compound-cyclodextrin complex directly: Instead of diluting from a DMSO stock, try preparing the inclusion complex as described in the experimental protocols below.
-
Issue 2: Inconsistent results in biological assays using this compound.
-
Possible Cause: Inconsistent solubility or precipitation of this compound in the assay medium can lead to variability in the effective concentration. The compound may also be adsorbing to plasticware.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before adding the this compound solution to your assay, visually inspect it for any signs of precipitation. A clear solution is essential.
-
Use siliconized or low-adhesion microplates and tubes: This can minimize the loss of the compound due to adsorption.
-
Prepare fresh dilutions for each experiment: Avoid freeze-thaw cycles of diluted aqueous solutions of this compound, as this can promote precipitation. Stock solutions in DMSO are generally more stable.[1]
-
Incorporate a solubilizer in the assay medium: If compatible with your experimental setup, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween® 80) or HP-β-CD in the final assay buffer can help maintain solubility.
-
Quantitative Data Summary
| Compound/Excipient | Solvent | Solubility/Concentration | Reference |
| This compound | DMSO | 125 mg/mL | [1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Aqueous Solvent | 100 mg/mL | [2][3][4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a DMSO Stock and HP-β-CD
This protocol is suitable for preparing working solutions for in vitro cell-based assays.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve this compound to a final concentration of 10-50 mM.
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). A 100 mg/mL solution was used in clinical formulations.[2][3][4][5][6][7] Gently warm and stir the solution to ensure the HP-β-CD is fully dissolved.
-
Perform serial dilutions. First, dilute the this compound DMSO stock into the HP-β-CD solution. Then, perform subsequent dilutions in the aqueous buffer containing a consistent, low percentage of DMSO and HP-β-CD to reach your final desired concentrations.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
Protocol 2: Preparation of a this compound-HP-β-CD Inclusion Complex
This method aims to create a more stable, aqueous-soluble form of this compound.
-
Determine the required molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point for inclusion complexes.
-
Dissolve HP-β-CD in the desired aqueous buffer.
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight. This allows for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution contains the solubilized this compound-HP-β-CD complex.
Visualizations
Caption: 11β-HSD1 signaling pathway.
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. oatext.com [oatext.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alzet.com [alzet.com]
- 5. youtube.com [youtube.com]
- 6. Formulation of Drug-Cyclodextrin Complexes | Plastic Surgery Key [plasticsurgerykey.com]
- 7. ifoodmm.com [ifoodmm.com]
- 8. scispace.com [scispace.com]
- 9. Characterisation of aggregates of cyclodextrin-drug complexes using Taylor Dispersion Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Optimizing BI-3406 Concentration for Cell Culture Experiments: A Technical Support Guide
Disclaimer: The compound BI 187004 is an inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and is not known to be a pan-KRAS inhibitor. This guide focuses on BI-3406 , a potent and selective inhibitor of the SOS1-KRAS interaction, which is likely the intended subject of inquiry for researchers in oncology and drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BI-3406 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI-3406?
A1: BI-3406 is a potent and selective small-molecule inhibitor that disrupts the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation.[4] By binding to the catalytic domain of SOS1, BI-3406 prevents this interaction, thereby reducing the levels of active, GTP-bound KRAS and inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK).[1][2][3][5]
Q2: What is the recommended concentration range for BI-3406 in cell culture experiments?
A2: The optimal concentration of BI-3406 can vary depending on the cell line and the specific KRAS mutation. However, a general starting point for cellular assays is up to 1 µM.[6] For many KRAS-mutant cancer cell lines, IC50 values for cell growth inhibition in 3D proliferation assays range from 9 to 220 nM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store a stock solution of BI-3406?
A3: BI-3406 is soluble in DMSO and ethanol.[1][7] For a stock solution, dissolve BI-3406 in fresh, high-quality DMSO to a concentration of 10 mM or higher. It is important to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][7] Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
Q4: What are the expected downstream effects of BI-3406 treatment?
A4: Treatment with BI-3406 is expected to decrease the levels of GTP-bound KRAS, leading to a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK.[3][5][8] This can be assessed by Western blotting for phosphorylated ERK (p-ERK). A dose-dependent reduction in p-ERK levels is a robust indicator of BI-3406 activity in cells.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of cell proliferation | - Suboptimal concentration of BI-3406.- Cell line is insensitive to SOS1 inhibition.- Issues with compound stability or activity. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Confirm the KRAS mutation status of your cell line; some mutations may be less dependent on SOS1.- Verify the integrity of your BI-3406 stock solution. Prepare a fresh stock if necessary. |
| High background in Western blot for p-ERK | - Improper blocking of the membrane.- Non-specific antibody binding. | - Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[10]- Optimize primary and secondary antibody concentrations and incubation times. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in treatment duration.- Instability of BI-3406 in culture medium. | - Ensure consistent cell seeding density across all experiments.- Standardize the treatment duration.- Prepare fresh dilutions of BI-3406 from the stock solution for each experiment. |
| Unexpected cell toxicity at low concentrations | - Off-target effects.- Solvent (DMSO) toxicity. | - Test the effect of the DMSO vehicle control at the highest concentration used for BI-3406.- While BI-3406 is highly selective for SOS1 over SOS2, consider potential off-target effects in your specific cell line.[6] |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is adapted from standard procedures for assessing the effect of pan-KRAS inhibitors on cell viability.[11]
-
Cell Seeding: Seed a panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1, HCT116, A549) and a KRAS wild-type cell line (e.g., HEK293T) for selectivity assessment in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BI-3406 in the appropriate culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing the different concentrations of BI-3406. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is a standard method for assessing the inhibition of the MAPK pathway.[10][12]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of BI-3406 for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe with an antibody against total ERK.
Visualizations
Caption: BI-3406 inhibits the SOS1-mediated activation of KRAS.
Caption: Workflow for evaluating BI-3406 efficacy in cell culture.
Caption: Troubleshooting logic for weak BI-3406 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
Technical Support Center: BI 187004 Pharmacokinetic Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI 187004. The information provided is intended to address potential issues related to the compound's pharmacokinetic (PK) variability observed in research settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing non-linear pharmacokinetics with this compound, especially at lower doses?
A1: this compound exhibits complex and non-linear pharmacokinetics primarily due to target-mediated drug disposition (TMDD).[1][2] At lower concentrations, a significant portion of the drug binds with high affinity to its pharmacological target, the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This binding is saturable, meaning that as the dose increases, the binding sites become occupied, and the pharmacokinetic behavior shifts towards linearity.[1] This phenomenon can lead to a dose-exposure relationship that is not directly proportional.[1][3][4][5]
Q2: What is Target-Mediated Drug Disposition (TMDD) and how does it affect this compound?
A2: TMDD is a phenomenon where a drug's interaction with its pharmacological target significantly influences its own pharmacokinetics. For this compound, its high-affinity binding to 11β-HSD1 results in a disposition profile where the drug-target complex behaves differently from the free drug.[1][2] This can affect clearance and volume of distribution, leading to the observed non-linear PK. A two-compartment TMDD model with three transit absorption components has been found to best describe the complex PK behavior of this compound.[1][2]
Q3: How does the route of administration affect the pharmacokinetics of this compound?
A3: Current research has primarily focused on oral administration of this compound.[1][4][6][7] Following oral dosing, this compound is rapidly absorbed.[6][7][8][9] The oral formulation has been described as a powder for oral solution.[5]
Q4: What is the terminal half-life of this compound and why does it appear to be dose-dependent?
A4: The apparent terminal half-life of this compound has been observed to be dose-dependent, decreasing with increasing single doses. For example, the geometric mean apparent terminal half-life decreased from 33.5 hours at a 5 mg dose to 14.5 hours at a 160 mg dose, after which it remained stable up to 360 mg.[3][4][5] This dose-dependency is another consequence of the TMDD, where at lower doses, the dissociation from the target contributes significantly to the terminal elimination phase. In multiple-dose studies, a longer terminal half-life of 106-124 hours has been reported.[7][8]
Q5: Are there any known drug-drug interactions with this compound?
A5: Studies have investigated this compound both as a monotherapy and in combination with metformin.[6][10] While these studies provide safety and tolerability data in combination, they do not specifically detail pharmacokinetic drug-drug interactions. Researchers should exercise caution and consider the potential for interactions when co-administering this compound with other medications, particularly those that are substrates, inhibitors, or inducers of major drug-metabolizing enzymes.
Q6: What are the main routes of elimination for this compound?
A6: Renal excretion of unchanged this compound is low, accounting for only 3-5% of the dose.[3][4][5] This suggests that the primary route of elimination is likely hepatic metabolism.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters
-
Possible Cause: The non-linear and target-mediated disposition of this compound can amplify small differences in individual physiology, leading to significant variability in exposure.[3]
-
Troubleshooting Steps:
-
Stratify Data: Analyze data based on dose levels. At higher, more linear doses, variability might be lower.
-
Population PK Modeling: Employ population pharmacokinetic modeling to identify potential covariates (e.g., body weight, baseline 11β-HSD1 expression) that may explain some of the variability.
-
Standardize Procedures: Ensure strict adherence to standardized protocols for dosing, sample collection, and processing to minimize experimental sources of variability.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: The complex in vivo pharmacokinetics due to TMDD are not typically captured in simple in vitro systems. In vitro potency may not directly translate to in vivo efficacy due to the non-linear relationship between dose, exposure, and target engagement.[1]
-
Troubleshooting Steps:
-
Develop a PK/PD Model: Integrate pharmacokinetic and pharmacodynamic data to build a model that can better predict the in vivo response based on in vitro parameters and the known TMDD characteristics.
-
Measure Target Engagement: Directly measure 11β-HSD1 inhibition in relevant tissues (e.g., liver, adipose tissue) to correlate with drug exposure and pharmacological effect.[3][4][11]
-
Issue 3: Unexpected Pharmacodynamic Effects at Low Doses
-
Possible Cause: Due to the high affinity of this compound for 11β-HSD1, substantial target inhibition can be observed even at very low doses.[1] For instance, 50% hepatic 11β-HSD1 inhibition was detected in a very low-dose group, with inhibition plateauing at around 70% in subsequent ascending doses without a clear dose-dependent effect.[1]
-
Troubleshooting Steps:
-
Expand Dose Range: Investigate a wider range of doses, including very low doses, to fully characterize the dose-response relationship.
-
Assess Target Occupancy: Quantify the percentage of 11β-HSD1 bound by this compound at different dose levels and time points to understand the relationship between target occupancy and the observed pharmacodynamic effect.
-
Data Presentation
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers with Overweight or Obesity [3][4][5]
| Parameter | 5 mg | 160 mg | 360 mg |
| Apparent Terminal Half-life (t½) (h) | 33.5 | 14.5 | ~14.5 |
| Apparent Clearance (CL/F) (L/h) | 4.21 - 6.44 (range across doses) | ||
| Apparent Volume of Distribution (Vz/F) (L) | 87.9 - 281.0 (range across doses) | ||
| Renal Excretion (% of dose) | 3 - 5 |
Table 2: Summary of Multiple-Dose Pharmacokinetic Parameters of this compound in Patients with Type 2 Diabetes and Overweight or Obesity (14-day treatment) [7][8]
| Parameter | 10 - 360 mg Dose Range |
| Time to Maximum Concentration (tmax) (h) | 0.667 - 2.00 |
| Terminal Half-life (t½) (h) | 106 - 124 |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Concentrations
This protocol provides a general workflow for the measurement of this compound in plasma samples.
-
Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points post-dose.
-
Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation: Perform a solid-supported liquid-liquid extraction of the plasma samples. This step is crucial for removing proteins and other interfering substances.
-
LC-MS/MS Analysis: Use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound concentrations in the extracted samples.[3]
-
Data Analysis: Construct a calibration curve using standards of known this compound concentrations to quantify the drug concentration in the study samples.
Protocol 2: Assessment of 11β-HSD1 Inhibition in Liver (Indirect)
This protocol describes an indirect method to assess the inhibition of 11β-HSD1 in the liver.
-
Urine Collection: Collect urine samples from subjects over a specified time interval (e.g., 24 hours).
-
Metabolite Measurement: Measure the urinary concentrations of tetrahydrocortisol (THF), 5α-tetrahydrocortisol (αTHF), and tetrahydrocortisone (THE) using a validated analytical method (e.g., LC-MS/MS).
-
Ratio Calculation: Calculate the ratio of (THF + αTHF) / THE.
-
Data Interpretation: A decrease in this ratio following administration of this compound indicates inhibition of hepatic 11β-HSD1 activity.[3][4][6]
Visualizations
Caption: Mechanism of action of this compound in inhibiting the conversion of cortisone to cortisol.
Caption: General workflow for a pharmacokinetic and pharmacodynamic study of this compound.
Caption: Logical relationship illustrating Target-Mediated Drug Disposition (TMDD) of this compound.
References
- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasp-pain.org [iasp-pain.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing BI 187004-Induced HPA Axis Activation
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the expected pharmacodynamic effects of BI 187004, a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, on the hypothalamic-pituitary-adrenal (HPA) axis during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue.[2][3] By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels.[4][5]
Q2: Why does this compound cause HPA axis activation?
A2: The reduction in intracellular cortisol levels by this compound leads to a compensatory response from the HPA axis.[4][5] The body's homeostatic mechanisms detect the local decrease in glucocorticoid signaling, which results in an increased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5] This rise in ACTH stimulates the adrenal glands to produce more cortisol, aiming to restore systemic glucocorticoid balance.[3][5] This physiological feedback loop is an expected consequence of 11β-HSD1 inhibition.
Q3: What are the typical HPA axis-related changes observed with this compound administration in preclinical studies?
A3: In preclinical and clinical studies, administration of this compound and other 11β-HSD1 inhibitors has been shown to cause a dose-dependent increase in plasma ACTH levels and a transient decrease followed by normalization of serum cortisol (or corticosterone in rodents).[4][5] Additionally, an increase in adrenal androgens, such as dehydroepiandrosterone-sulphate (DHEA-s) and androstenedione, may be observed due to the increased adrenal stimulation by ACTH.[4] An increase in total urinary corticosteroid metabolites is also a common finding, reflecting the increased turnover of corticosteroids.[4][5]
Q4: Is the HPA axis activation induced by this compound considered an adverse effect?
A4: The HPA axis activation is generally considered a predictable pharmacodynamic effect of 11β-HSD1 inhibition rather than an unexpected adverse event.[4][5] Clinical studies with this compound have shown that while HPA axis biomarkers are altered, the compound is generally well-tolerated.[4][6][7][8] However, monitoring of HPA axis function is a crucial part of preclinical safety assessment.
Troubleshooting Guide
This guide addresses potential issues and unexpected findings related to HPA axis activation during experiments with this compound.
| Observed Issue | Potential Causes | Recommended Actions |
| Exaggerated or highly variable ACTH/corticosterone response | Stress-induced HPA axis activation: Improper handling, novel environments, or painful procedures can independently stimulate the HPA axis, confounding the effects of this compound.[9][10] Genetic strain differences: The responsiveness of the HPA axis can vary significantly between different strains of mice and rats.[11] Assay variability: Inconsistent sample collection, processing, or assay procedures can lead to unreliable results. | Refine animal handling and experimental procedures: Ensure consistent and minimal stress handling protocols. Acclimatize animals to the experimental environment.[10] Standardize experimental conditions: Use a consistent animal strain, age, and sex for all experiments. Validate assay performance: Run appropriate controls and standards for all hormone assays. Ensure consistent timing of sample collection relative to drug administration and the light-dark cycle. |
| No significant change in ACTH or corticosterone levels | Insufficient dose or exposure: The dose of this compound may be too low to elicit a significant inhibition of 11β-HSD1. Tachyphylaxis: In some species (e.g., rats), continuous high-level inhibition of 11β-HSD1 can lead to a loss of the inhibitory effect over time. Timing of sample collection: Samples may have been collected at a time point where the HPA axis response was not maximal or had already returned to baseline. | Conduct dose-response studies: Determine the optimal dose of this compound for the desired level of target engagement in your model. Consider intermittent dosing schedules: If tachyphylaxis is suspected, a dosing regimen with a "drug holiday" may be more effective. Optimize sample collection timing: Collect samples at multiple time points after this compound administration to capture the peak HPA axis response. |
| Unexpected changes in other hormones (e.g., aldosterone, sex steroids) | Non-specific effects at high concentrations: At very high doses, this compound could potentially interact with other steroidogenic enzymes. Compensatory adrenal stimulation: Increased ACTH can lead to a general increase in adrenal steroidogenesis. | Assess dose-response relationship: Determine if the unexpected hormonal changes are dose-dependent. Measure a broader panel of steroid hormones: This can help to elucidate the specific pathways being affected. |
Quantitative Data Summary
The following tables summarize the expected changes in HPA axis biomarkers based on preclinical and clinical studies of 11β-HSD1 inhibitors, including this compound. Note that specific values will vary depending on the animal model, dose, and duration of treatment.
Table 1: Effects of Single Oral Doses of this compound on HPA Axis Hormones in Healthy Male Volunteers [4]
| Dose | Change in ACTH (pg/mL) from Placebo | Change in Cortisol (nmol/L) from Placebo | Change in DHEA-s (µmol/L) from Placebo | Change in Androstenedione (nmol/L) from Placebo |
| 2.5 mg | 1.8 | -13.6 | 0.2 | 0.0 |
| 20 mg | 10.9 | -27.8 | 0.6 | 0.4 |
| 80 mg | 13.0 | -54.9 | 0.7 | 0.6 |
| 160 mg | 12.3 | -39.0 | 0.5 | 0.5 |
| 240 mg | 11.2 | -49.4 | 0.4 | 0.3 |
| 360 mg | 10.1 | -51.3 | 0.6 | 0.5 |
Table 2: Effects of Multiple Oral Doses of this compound on HPA Axis Hormones in Patients with Type 2 Diabetes [5]
| Dose | Mean Change in ACTH (pg/mL) from Baseline (Day 15) | Mean Change in Cortisol (nmol/L) from Baseline (Day 15) |
| 10 mg | 5.3 | 2.1 |
| 20 mg | 5.8 | 13.0 |
| 40 mg | 7.6 | -20.6 |
| 80 mg | 10.5 | -33.9 |
| 160 mg | 12.4 | -53.4 |
| 240 mg | 14.2 | -68.3 |
| 360 mg | 11.6 | -55.8 |
Experimental Protocols
1. Measurement of Plasma Corticosterone in Rodents by ELISA
This protocol provides a general outline for the determination of corticosterone levels in rodent plasma using a competitive ELISA kit. Researchers should always follow the specific instructions provided with their chosen assay kit.
-
Sample Collection:
-
Collect blood samples from rodents at a consistent time of day to minimize the effects of circadian rhythm on corticosterone levels.
-
For terminal studies, trunk blood can be collected following decapitation. For longitudinal studies, blood can be collected from the tail vein or via an indwelling catheter.
-
Collect blood into tubes containing an anticoagulant such as EDTA.
-
Immediately place the blood tubes on ice.
-
-
Sample Processing:
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the plasma supernatant and transfer it to a clean microfuge tube.
-
Store plasma samples at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (General Steps):
-
Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Create a standard curve by performing serial dilutions of the corticosterone standard provided in the kit.
-
Pipette standards and samples (in duplicate) into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated corticosterone to each well. This will compete with the corticosterone in the samples and standards for binding to the antibody.
-
Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 2 hours at room temperature on a shaker).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes at room temperature) to allow for color development. The intensity of the color is inversely proportional to the amount of corticosterone in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).
-
Calculate the corticosterone concentration in the samples by comparing their absorbance to the standard curve.
-
2. Measurement of Plasma ACTH in Rodents
This protocol outlines the key considerations for measuring ACTH in rodent plasma. Due to the lability of ACTH, strict adherence to the collection and processing protocol is critical.
-
Sample Collection:
-
Collect blood samples into pre-chilled lavender-top (EDTA) tubes.
-
Immediately place the tubes on ice.
-
-
Sample Processing:
-
Within one hour of collection, centrifuge the blood samples at a refrigerated temperature.
-
Immediately separate the plasma from the cells.
-
Transfer the plasma to a polypropylene tube and freeze immediately at -20°C or -80°C.
-
-
Assay:
-
Plasma ACTH is typically measured using a sensitive and specific radioimmunoassay (RIA) or a specialized ELISA kit.
-
Follow the manufacturer's instructions carefully for the chosen assay.
-
Visualizations
Caption: this compound inhibits 11β-HSD1, reducing local cortisol and causing HPA axis activation.
Caption: A logical workflow for troubleshooting unexpected HPA axis findings in studies with this compound.
Caption: A typical experimental workflow for assessing HPA axis changes after this compound administration.
References
- 1. medimabs.com [medimabs.com]
- 2. Plasma ACTH concentration and pituitary gland histo-pathology in rats infected with Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inability to suppress the stress-induced activation of the HPA axis during the peripartum period engenders deficits in postpartum behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the HPA Axis and Depression of Feeding Behavior Induced by Restraint Stress Are Separately Regulated by PACAPergic Neurotransmission in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalogue.univ-paris13.fr [catalogue.univ-paris13.fr]
Validation & Comparative
A Comparative Guide to the Efficacy of 11β-HSD1 Inhibitors: BI 187004 vs. INCB13739
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, BI 187004 and INCB13739. Both compounds have been investigated for their potential in treating type 2 diabetes mellitus by targeting the intracellular conversion of inactive cortisone to active cortisol. This document summarizes key clinical trial data, experimental protocols, and the underlying signaling pathway to facilitate an objective evaluation of their performance.
Mechanism of Action and Signaling Pathway
Both this compound and INCB13739 are designed to inhibit the 11β-HSD1 enzyme.[1][2] This enzyme is critical in amplifying intracellular glucocorticoid action, particularly in metabolic tissues like the liver and adipose tissue.[3] By converting cortisone to cortisol, 11β-HSD1 increases local cortisol concentrations, which can antagonize insulin action and contribute to insulin resistance.[1][4] Inhibition of 11β-HSD1 is therefore a therapeutic strategy to improve insulin sensitivity and glycemic control in patients with type 2 diabetes.[3][5]
Efficacy Data Comparison
The following tables summarize the quantitative efficacy data from clinical trials of this compound and INCB13739. It is important to note that these are not from head-to-head studies and were conducted under different protocols.
Table 1: INCB13739 Efficacy Data in Patients with Type 2 Diabetes on Metformin
| Parameter | Dose | Mean Baseline | Change from Baseline | Placebo-Adjusted Change | p-value |
| HbA1c (%) | 100 mg | 8.3 | - | -0.47% | < 0.05 |
| 200 mg | 8.3 | - | -0.56% | < 0.01 | |
| Fasting Plasma Glucose (mg/dL) | 200 mg | - | - | -24 mg/dL | < 0.05 |
| HOMA-IR (%) | 200 mg | - | - | -24% | < 0.05 |
| Total Cholesterol (mg/dL) | 100 mg | >200 | - | -16 mg/dL | < 0.05 |
| LDL Cholesterol (mg/dL) | 100 mg | >130 | - | -17 mg/dL | < 0.05 |
| Triglycerides (mg/dL) | 100 mg | >200 | - | -74 mg/dL | < 0.05 |
| Data for lipid parameters are from a prespecified analysis of patients with hyperlipidemia.[3] |
Source: Data compiled from a 12-week, double-blind, placebo-controlled study in patients with type 2 diabetes inadequately controlled by metformin.[6][7][8][9][10]
Table 2: this compound Efficacy Data in Patients with Type 2 Diabetes
| Parameter | Dose | Duration | Observation |
| Fasting Plasma Glucose | 20-240 mg | 28 days | No clinically relevant effect observed.[11] |
| Weighted Mean Plasma Glucose | 80 mg | 28 days | Significant increase (p < 0.05).[12][13] |
| 240 mg | 28 days | Significant increase (p < 0.05).[12][13] | |
| Body Weight | 10-360 mg | 14 days | Remained unchanged.[14][15] |
| HbA1c | 10-360 mg | 14 days | No dose-dependent effect observed.[15] |
Source: Data compiled from multiple rising dose studies in patients with type 2 diabetes and overweight or obesity.[11][12][13][14][15][16]
Experimental Protocols
INCB13739 Clinical Trial (NCT00698230)
-
Study Design: A 12-week, double-blind, placebo-controlled, parallel-group study.[6][7]
-
Patient Population: 302 patients with type 2 diabetes who had inadequate glycemic control (A1C 7-11%) on metformin monotherapy (mean 1.5 g/day ).[6][7][8]
-
Treatment Arms: Patients were randomized to receive one of five doses of INCB13739 or a placebo once daily, in addition to their ongoing metformin therapy.[6]
-
Primary Endpoint: Change in HbA1c at the end of the study.[6][7]
-
Secondary Endpoints: Changes in fasting glucose, lipids, and body weight.[6][7]
This compound Clinical Trials (NCT01874483 & NCT02150824)
-
Study Design: Randomized, double-blind, placebo-controlled, multiple rising dose studies.[14][15][17]
-
Patient Population: Male and female patients with type 2 diabetes and overweight or obesity.[14][15][17]
-
Treatment Duration: 14 days (NCT01874483) and 28 days (NCT02150824).[14][16][17]
-
Treatment Arms:
-
14-day study: Sequential dose groups of this compound (10, 20, 40, 80, 160, 240, and 360 mg) or placebo, with 8 subjects on active drug and 2 on placebo in each group.[14]
-
28-day study: Multiple rising doses of this compound as monotherapy (20, 80, or 240 mg) and in combination with metformin (240 mg).[11]
-
-
Assessments: Safety, tolerability, pharmacokinetics, and tissue-specific pharmacodynamics, including 11β-HSD1 inhibition in the liver and subcutaneous adipose tissue.[14][17][18] Metabolic parameters such as fasting plasma glucose, fasting insulin, 1.5-anhydroglucitol, and HOMA-IR were also measured.[15]
Summary and Conclusion
Based on the available clinical trial data, INCB13739 demonstrated a statistically significant improvement in glycemic control, as evidenced by reductions in HbA1c and fasting plasma glucose, when added to metformin therapy in patients with type 2 diabetes.[6][7][8] It also showed beneficial effects on lipid profiles in hyperlipidemic patients and a reduction in body weight relative to placebo.[3][6]
In contrast, clinical studies of this compound, despite showing target engagement and near-full inhibition of 11β-HSD1, did not result in clinically relevant improvements in glucose metabolism.[11][12][13] In fact, a significant increase in weighted mean plasma glucose was observed at some doses.[12][13] No significant changes in body weight or HbA1c were reported in the shorter-term studies.[14][15]
While both compounds effectively inhibit the 11β-HSD1 enzyme, the downstream clinical efficacy in terms of glycemic control appears to differ substantially based on the reported trial outcomes. INCB13739 showed promise in improving key diabetic parameters, although its development was not pursued for undisclosed reasons.[4] The development of this compound was also halted due to a lack of efficacy.[13] These findings are crucial for researchers and drug developers working on novel therapeutics targeting the 11β-HSD1 pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
- 17. researchgate.net [researchgate.net]
- 18. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BI 187004 and MK-0916 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), BI 187004 and MK-0916, in the context of metabolic studies. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers in metabolic diseases, including type 2 diabetes, obesity, and metabolic syndrome.
Mechanism of Action and Therapeutic Rationale
Both this compound and MK-0916 are selective inhibitors of 11β-HSD1.[1][2][3] This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue.[4][5] The overactivity of 11β-HSD1 in these tissues is linked to the pathogenesis of metabolic syndrome, contributing to insulin resistance, visceral obesity, dyslipidemia, and hypertension.[1][4] By inhibiting 11β-HSD1, both compounds aim to reduce local cortisol concentrations, thereby ameliorating the adverse metabolic effects of excess glucocorticoid action.[5]
Performance in Clinical Studies: A Comparative Overview
Direct head-to-head clinical trials of this compound and MK-0916 have not been published. However, data from their respective clinical development programs in patients with type 2 diabetes and metabolic syndrome provide a basis for comparison.
This compound: Clinical Trial Findings
This compound has been evaluated in Phase I and II clinical trials in healthy volunteers with overweight or obesity, and in patients with type 2 diabetes.[6][7][8][9] Across these studies, this compound demonstrated potent and sustained inhibition of 11β-HSD1 in both the liver and adipose tissue.[7][8][9] However, despite achieving near-complete target engagement, the compound did not produce clinically meaningful improvements in key metabolic endpoints.[6][10]
MK-0916: Clinical Trial Findings
MK-0916 has also been investigated in clinical trials involving patients with type 2 diabetes, metabolic syndrome, and hypertension.[11] The results with MK-0916 have been mixed. While it showed modest improvements in some parameters like HbA1c, body weight, and blood pressure in certain patient populations, it failed to significantly improve fasting plasma glucose.[5][11]
The following tables summarize the key quantitative data from clinical studies of this compound and MK-0916.
Quantitative Data Summary
Table 1: Effects of this compound on Metabolic Parameters in Patients with Type 2 Diabetes and Overweight/Obesity (28-day study) [6][10]
| Parameter | Dose | Placebo-Adjusted Change from Baseline | Statistical Significance |
| Fasting Plasma Glucose (FPG) | 20 mg, 80 mg, 240 mg | No clinically relevant effect | Not significant |
| Weighted Mean Plasma Glucose | 80 mg, 240 mg | Significant increase | p < 0.05 |
| Body Weight | 20 mg, 80 mg, 240 mg | No clinically relevant change | Not significant |
| 11β-HSD1 Inhibition (Liver) | 20 mg, 80 mg, 240 mg | Near-full inhibition | - |
| 11β-HSD1 Inhibition (Adipose Tissue) | ≥ 40 mg | ≥ 80% inhibition | - |
Table 2: Effects of MK-0916 on Metabolic Parameters in Patients with Type 2 Diabetes and Metabolic Syndrome (12-week study) [11]
| Parameter | Dose | Placebo-Adjusted Change from Baseline | Statistical Significance |
| Fasting Plasma Glucose (FPG) | 0.5 mg, 2 mg, 6 mg | No significant effect | Not significant |
| Glycosylated Hemoglobin (A1C) | 6 mg | -0.3% | p = 0.049 |
| Body Weight | Dose-dependent | Modest decrease | - |
| Blood Pressure | Dose-dependent | Modest decrease | - |
| LDL-Cholesterol | 6 mg | +10.4% | p = 0.041 |
Experimental Protocols
The clinical trials for both this compound and MK-0916 employed similar methodologies to assess their pharmacodynamics and efficacy.
Assessment of 11β-HSD1 Inhibition
-
Liver 11β-HSD1 Activity: This was indirectly assessed by measuring the ratio of urinary cortisol metabolites to cortisone metabolites (e.g., [tetrahydrocortisol + allo-tetrahydrocortisol] / tetrahydrocortisone). A decrease in this ratio indicates inhibition of hepatic 11β-HSD1.[7][10]
-
Adipose Tissue 11β-HSD1 Activity: This was measured ex vivo from subcutaneous adipose tissue biopsies. The conversion of deuterated cortisone to deuterated cortisol was quantified to determine the level of enzyme inhibition.[7] For MK-0916 studies, stable-isotope labeling with [13C4]cortisone was used to assess in vivo cortisone-to-cortisol conversion.[5]
Measurement of Metabolic Parameters
Standard clinical laboratory methods were used to measure key metabolic endpoints, including:
-
Fasting plasma glucose and insulin
-
Glycosylated hemoglobin (HbA1c)
-
Lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides)
-
Body weight and waist circumference
-
Blood pressure
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]
- 7. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of BI 187004 and carbenoxolone
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of pharmacological research, particularly in the fields of metabolic disease and cellular communication, the compounds BI 187004 and carbenoxolone represent intriguing yet distinct therapeutic and research tools. This compound is a modern, selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome. In contrast, carbenoxolone, a derivative of glycyrrhetinic acid from licorice root, is a well-established but non-selective molecule with a broader pharmacological profile, most notably as an inhibitor of gap junctions and a non-selective inhibitor of 11β-HSD isozymes.
This guide provides a detailed, data-driven comparison of this compound and carbenoxolone, focusing on their mechanisms of action, experimental performance, and key pharmacological characteristics. The information is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds for their research applications.
At a Glance: Key Differences
| Feature | This compound | Carbenoxolone |
| Primary Mechanism | Selective 11β-HSD1 Inhibitor[1][2] | Gap Junction Inhibitor, Non-selective 11β-HSD Inhibitor[3][4][5] |
| Selectivity | High for 11β-HSD1 | Non-selective; affects multiple targets including connexins, pannexins, and GABA-A receptors[3][6] |
| Therapeutic Areas of Interest | Type 2 Diabetes, Metabolic Syndrome[7][8][9] | Ulcers, Seizure Models, Glaucoma, General Research Tool for Gap Junctions[10][11][12] |
| Key Side Effects | Headache, diarrhea, flushing, dizziness, dose-dependent increase in heart rate[7][8] | Mineralocorticoid-related: hypertension, hypokalemia, sodium and water retention[12] |
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and carbenoxolone lies in their molecular targets and selectivity.
This compound is a potent and selective inhibitor of 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[4] By selectively blocking 11β-HSD1 in tissues like the liver and adipose tissue, this compound aims to reduce local glucocorticoid excess, which is implicated in insulin resistance and other features of metabolic syndrome.[7][8][9]
Carbenoxolone , on the other hand, has a more complex pharmacological profile. It is widely used as a non-selective inhibitor of gap junctions, which are intercellular channels formed by connexin proteins that allow for direct cell-to-cell communication.[3][5] This action underlies its use in studying cellular coupling in various physiological and pathological processes, including seizures and neuronal signaling.[3] In addition to its effects on gap junctions, carbenoxolone is also a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[4] Its inhibition of 11β-HSD2 in the kidney is responsible for its mineralocorticoid side effects.[4]
Signaling Pathway: 11β-HSD1 and Glucocorticoid Action
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and carbenoxolone.
Table 1: Pharmacokinetics
| Parameter | This compound | Carbenoxolone |
| Absorption | Rapidly absorbed[7][8] | Absorbed from the GI tract, mainly the stomach |
| Time to Max. Concentration (Tmax) | ~2 hours[13] | Not clinically established |
| Plasma Protein Binding | Data not available | Highly bound |
| Metabolism | Data not available | Metabolite of glycyrrhizic acid |
| Excretion | Low renal excretion (3-5%)[14][15] | Mainly in feces via bile |
| Terminal Half-life | 106-124 hours (multiple doses)[13] | Not specified |
Table 2: Pharmacodynamics & In Vitro Activity
| Parameter | This compound | Carbenoxolone |
| 11β-HSD1 Inhibition (Adipose Tissue) | Median inhibition of 87.9-99.4% after 2nd dose (10-360 mg)[13] | Dose-dependent decrease in 11β-HSD1 activity in adipose tissue[16] |
| 11β-HSD1 Inhibition (Liver) | Indicated by decreased urinary (aTHF+THF)/THE ratio[13] | Dose-dependent decrease in 11β-HSD1 activity in liver homogenates[16] |
| 11β-HSD1 IC50 | Not publicly available | ~0.3 µM (in a cell-based assay)[17] |
| Gap Junction Inhibition | Not applicable | Effective at 50-100 µM in neuronal preparations[3] |
| Other Targets | Selective for 11β-HSD1 | Inhibits Pannexin-1 channels (IC50 ~2 µM), affects GABA-A receptors, P2X7 receptors, and Ca2+ channels[6][18] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
11β-HSD1 Inhibition Assay (this compound)
Objective: To measure the ex vivo inhibition of 11β-HSD1 in subcutaneous adipose tissue.
Methodology:
-
Biopsy Collection: Subcutaneous adipose tissue biopsies are obtained from subjects.
-
Tissue Preparation: Immediately after collection, the tissue samples are cut into fragments and placed in 48-well tissue culture plates containing assay buffer.
-
Incubation: The tissue fragments are incubated in triplicate with a deuterized form of cortisone (d2-cortisone). A test substance at a known concentration (e.g., 1 µM) is included to establish the background level of d2-cortisol formation.
-
Sample Collection: After overnight incubation, approximately 80 µL of the supernatant is collected, snap-frozen, and stored at ≤ -60°C.
-
Analysis: The concentration of d2-cortisol in the supernatant is measured using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Inhibition: The percentage of 11β-HSD1 inhibition is calculated by comparing the amount of d2-cortisol produced in the presence of this compound to that in a control (vehicle-treated) sample.[13]
Gap Junction Inhibition Assay (Carbenoxolone)
Objective: To assess the effect of carbenoxolone on gap junctional intercellular communication (GJIC).
Methodology (Fluorescence Recovery After Photobleaching - FRAP):
-
Cell Culture and Dye Loading: Cells are grown to confluence on a suitable substrate (e.g., glass-bottom dishes). The cells are then loaded with a fluorescent dye that can pass through gap junctions, such as calcein-AM.
-
Photobleaching: A specific area of confluent cells is photobleached using a high-intensity laser beam, which extinguishes the fluorescence in that region.
-
Fluorescence Recovery Monitoring: The recovery of fluorescence in the photobleached area is monitored over time using a fluorescence microscope. The rate of recovery is proportional to the extent of dye transfer from neighboring, unbleached cells through gap junctions.
-
Treatment with Carbenoxolone: The experiment is repeated in the presence of carbenoxolone (e.g., 120 µM).
-
Analysis: The rate and extent of fluorescence recovery in the presence of carbenoxolone are compared to the control condition. A significant reduction in fluorescence recovery indicates inhibition of GJIC.[19]
Experimental Workflow: 11β-HSD1 Inhibition Assay
Head-to-Head Performance and Applications
Due to the lack of direct comparative studies, the performance of this compound and carbenoxolone must be inferred from their individual characteristics and the context of their intended applications.
For Metabolic Research:
-
This compound is the superior tool for specifically investigating the role of 11β-HSD1 in metabolic diseases. Its high selectivity allows for targeted inhibition without the confounding effects of blocking other enzymes or channels. Clinical trial data, although not showing significant efficacy in glucose and lipid metabolism in the studied population, confirms its potent and sustained inhibition of 11β-HSD1 in both liver and adipose tissue.[7][8][13]
-
Carbenoxolone can be used to study the effects of 11β-HSD inhibition on metabolic parameters, and indeed, studies have shown it can improve glucose homeostasis in animal models.[16] However, its non-selectivity makes it difficult to attribute these effects solely to 11β-HSD1 inhibition. Its mineralocorticoid side effects, resulting from 11β-HSD2 inhibition, also complicate its use in long-term metabolic studies.
For Neurological and Cellular Communication Research:
-
Carbenoxolone is the established, albeit "dirty," tool for studying the role of gap junctions in various physiological and pathological states, such as epilepsy.[3] Researchers using carbenoxolone should be aware of its off-target effects, including on GABA-A receptors, which can independently influence neuronal excitability.[3]
-
This compound is not intended for and has no known activity on gap junctions, making it unsuitable for this area of research.
Logical Relationship: Choosing the Right Tool
Conclusion
This compound and carbenoxolone are valuable pharmacological agents with distinct and largely non-overlapping primary applications. This compound offers high selectivity for 11β-HSD1, making it a precise tool for investigating the role of this enzyme in metabolic disorders. Carbenoxolone, while a less specific molecule, remains a widely used and important tool for studying gap junctional intercellular communication, provided its off-target effects are carefully considered. The choice between these two compounds should be guided by the specific research question and a thorough understanding of their respective pharmacological profiles. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their studies.
References
- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasp-pain.org [iasp-pain.org]
- 10. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective effect of carbenoxolone on gap junction damage in the hippocampal CA1 area of a temporal lobe epilepsy rat model - Shu - Annals of Translational Medicine [atm.amegroups.org]
- 12. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specific Gap Junctions Enhance the Neuronal Vulnerability to Brain Traumatic Injury | Journal of Neuroscience [jneurosci.org]
A Comparative Selectivity Analysis of SOS1 Inhibitors: BI-3406, MRTX0902, and BAY-293
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of three prominent SOS1 inhibitors: BI-3406, MRTX0902, and BAY-293. The information presented is supported by experimental data from publicly available research, offering a comprehensive resource for evaluating these compounds for further investigation and development.
Introduction to SOS1 Inhibition
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, central hubs in signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of the RAS signaling cascade, often through mutations in KRAS, is a hallmark of many cancers. By inhibiting the interaction between SOS1 and RAS, small molecule inhibitors can prevent the loading of GTP onto RAS, thereby blocking its activation and downstream signaling. This approach represents a promising therapeutic strategy for a wide range of KRAS-driven tumors.
This guide focuses on a comparative analysis of the preclinical tool compound BI-3406 and the clinical candidates MRTX0902 and BAY-293, examining their potency and selectivity to provide a clear overview of their respective profiles.
Quantitative Selectivity Profiles
The following tables summarize the in vitro potency and selectivity of BI-3406, MRTX0902, and BAY-293 against their primary target, SOS1, the closely related homolog SOS2, and broader panels of kinases and other off-target proteins.
Table 1: Potency Against SOS1
| Compound | Assay Type | Metric | Value (nM) |
| BI-3406 | Biochemical Protein-Protein Interaction | IC50 | 6 |
| Surface Plasmon Resonance (SPR) | Kd | 9.7 | |
| MRTX0902 | HTRF Binding Assay | Ki | 2.1 |
| HTRF Functional Assay (SOS1-mediated GTP exchange) | IC50 | 15 | |
| BAY-293 | KRAS-SOS1 Interaction Assay | IC50 | 21 |
Table 2: Selectivity Profile
| Compound | Off-Target | Assay Type | Metric | Value (nM) | Selectivity (fold vs. SOS1) |
| BI-3406 | SOS2 | Biochemical Assay | IC50 | >10,000 | >1667 |
| Kinase Panel (368 kinases) | Various | - | No significant hits at 5 µM | High | |
| SafetyScreen44 Panel | Various | IC50 | >6,000 (for most) | High | |
| MRTX0902 | SOS2 | HTRF Functional Assay | IC50 | >10,000 | >667 |
| EGFR | Biochemical Assay | Ki | >10,000 | >4762 | |
| Safety Panel (78 targets) | Various | EC50/IC50 | >10,000 (for 74 targets) | High | |
| BAY-293 | SOS2 | Biochemical Assay | IC50 | >20,000 | >952 |
| Aminergic GPCRs/Transporters | Binding Assays | Ki | 130-340 | Moderate |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of SOS1 in the activation of KRAS and the mechanism by which SOS1 inhibitors block this process.
Caption: SOS1-mediated activation of KRAS and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are representative of the techniques used to generate the selectivity data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SOS1:KRAS Interaction
This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS.
-
Principle: The assay measures the proximity of terbium-labeled anti-tag antibody bound to tagged SOS1 and a fluorescently labeled KRAS protein. When in close proximity, excitation of the terbium donor leads to energy transfer and emission from the acceptor fluorophore on KRAS. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human SOS1 protein (e.g., tagged with GST)
-
Recombinant human KRAS protein (e.g., tagged with 6xHis) pre-loaded with GDP
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescently labeled anti-6xHis antibody (acceptor)
-
GTP
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
384-well low-volume white plates
-
Test compounds serially diluted in DMSO
-
-
Procedure:
-
Add 2 µL of serially diluted test compounds to the assay plate.
-
Prepare a master mix of KRAS-GDP, SOS1, and GTP in assay buffer.
-
Add a defined volume of the protein master mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for nucleotide exchange and inhibitor binding.
-
Prepare a detection mix containing the terbium-labeled donor and fluorescently labeled acceptor antibodies in assay buffer.
-
Add the detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is used to measure the real-time binding of an inhibitor to its target protein, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
-
Principle: A ligand (e.g., SOS1) is immobilized on a sensor chip. An analyte (the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human SOS1 protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds serially diluted in running buffer
-
-
Procedure:
-
Immobilize the SOS1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of the test compound over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
Record the sensorgrams (RU vs. time) for each concentration.
-
Perform a global fit of the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate Kd (kd/ka).
-
Kinase Selectivity Panel Screening
This involves testing the inhibitor against a broad panel of kinases to assess its off-target activity.
-
Principle: The activity of a large number of purified kinases is measured in the presence of a fixed concentration of the test inhibitor. The percentage of inhibition is then calculated for each kinase.
-
Procedure (Example using ADP-Glo™ Kinase Assay):
-
Dispense the test compound at a high concentration (e.g., 1 or 10 µM) into the wells of a 384-well plate containing the individual kinases from the panel.
-
Add the respective substrate and ATP to initiate the kinase reaction.
-
Incubate for a specified time at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a luciferase reaction.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each kinase relative to a DMSO control. Significant off-target activity is typically defined as >50% inhibition.
-
Off-Target Liability Panel (e.g., Eurofins SafetyScreen44)
This panel assesses the interaction of a compound with a set of 44 targets known to be associated with adverse drug reactions.
-
Principle: The assay format varies depending on the target class and includes radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.
-
Procedure (General):
-
The test compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.
-
For binding assays, the ability of the compound to displace a specific radioligand from its target is measured.
-
For enzyme assays, the ability of the compound to inhibit the activity of the target enzyme is measured.
-
The results are expressed as the percentage of inhibition of binding or enzyme activity compared to a control. A significant interaction is generally considered to be >50% inhibition.
-
Validating BI 187004 Target Engagement: A Comparative Guide for New Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of BI 187004, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document outlines various in vitro and in vivo models, presents comparative data for this compound and other relevant 11β-HSD1 inhibitors, and provides detailed experimental protocols to aid in study design and execution.
Introduction to this compound and its Target: 11β-HSD1
This compound is a potent and selective small molecule inhibitor of 11β-HSD1, an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor (GR) signaling in key metabolic tissues such as the liver and adipose tissue.[2][3] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it an attractive therapeutic target.[2][4] this compound has been investigated in clinical trials for its potential to treat type 2 diabetes and obesity.[5][6]
Comparative Analysis of 11β-HSD1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly studied 11β-HSD1 inhibitors. This data is essential for selecting appropriate tool compounds and for contextualizing experimental results.
| Compound | Target | IC50 (nM) | Assay Type | Species | Reference |
| This compound | 11β-HSD1 | ~70 (hepatic) | In vivo Emax model | Human | [7] |
| Carbenoxolone | 11β-HSD1/2 | 300 (11β-HSD1) | Microsomal assay | Murine | [8] |
| INCB13739 | 11β-HSD1 | - | - | Human | [5] |
| MK-0916 | 11β-HSD1 | 70.4 | In vivo Emax model | Human | [7] |
| Compound C | 11β-HSD1 | 70 | HTRF assay | - | [9] |
| Tanshinone IIA | 11β-HSD1 | Low nM | Scintillation proximity assay | Human, Mouse | [10] |
| Cryptotanshinone | 11β-HSD1 | Low nM | Scintillation proximity assay | Human, Mouse | [10] |
In Vivo Models for Target Engagement and Efficacy
A variety of preclinical models are available to assess the target engagement and therapeutic efficacy of 11β-HSD1 inhibitors like this compound.
| Model | Key Characteristics | Application for this compound | Relevant Alternatives |
| Diet-Induced Obese (DIO) Mice (e.g., C57BL/6J) | Develop obesity, insulin resistance, and hyperglycemia on a high-fat diet.[11] | Evaluate effects on body weight, glucose tolerance, and insulin sensitivity. | Compound 544, AZD4017[12][13] |
| 11β-HSD1 Knockout (KO) Mice | Genetically deficient in 11β-HSD1, resistant to diet-induced obesity and hyperglycemia.[11] | Determine on-target versus off-target effects of this compound. | Compound C, MK-0916[9] |
| Spontaneously Hypertensive Rat-Corpulant (SHR-cp) Rat | A model of metabolic syndrome. | Assess effects on a broader range of metabolic parameters. | - |
The following table summarizes the reported in vivo efficacy of this compound and selected alternative inhibitors in relevant preclinical models.
| Compound | Model | Dose | Key Findings | Reference |
| This compound | Human (Type 2 Diabetes) | ≥40 mg | ≥80% inhibition of 11β-HSD1 in liver and adipose tissue. | [5][6] |
| Compound 544 | DIO Mice | 10-30 mg/kg | 60-75% inhibition of 11β-reductase activity at 1 hour. | [12] |
| Compound C | HFD-fed Mice | 50 mg/kg/day | >90% reduction in liver 11β-HSD1 activity. | [9] |
| AZD4017 | Human | - | Significant reduction in urinary (5aTHF+THF)/THE ratio. | [13] |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the engagement of this compound with 11β-HSD1.
11β-HSD1 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of 11β-HSD1 by measuring the conversion of cortisone to cortisol.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound and other test compounds
-
Cortisol HTRF kit (containing cortisol-d2 and anti-cortisol-cryptate)
-
384-well assay plates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare a reaction buffer (e.g., modified Phosphate buffer, pH 7.6).
-
Add the test compound (e.g., this compound) or vehicle to the assay plate wells.
-
Add the 11β-HSD1 enzyme and NADPH to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the cortisone substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate for 2 hours at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader and calculate the ratio of the emission signals at 665 nm and 620 nm.
-
Determine the IC50 values by plotting the HTRF ratio against the inhibitor concentration.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context.[14]
Materials:
-
Cell line expressing 11β-HSD1 (e.g., HEK293 cells overexpressing the target, or a relevant cell line with endogenous expression)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermocycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.[14][15]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble 11β-HSD1 in each sample by Western blotting.
-
Plot the amount of soluble 11β-HSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
Western Blotting for 11β-HSD1
This method is used to detect the levels of 11β-HSD1 protein in cell lysates or tissue homogenates.
Materials:
-
Protein samples (from cell culture or tissue)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for 11β-HSD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare protein lysates and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane with the primary anti-11β-HSD1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A specific band for 11β-HSD1 is expected at approximately 34-36 kDa.[17][18]
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and the validation process, the following diagrams have been generated.
Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11β-HSD1 inhibition in men mitigates prednisolone-induced adverse effects in a proof-of-concept randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Reproducibility of BI 187004's Effects on Glucose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) inhibitor, BI 187004, and its effects on glucose metabolism. The findings are compared with alternative 11β-HSD1 inhibitors, offering a comprehensive overview for researchers in metabolic diseases.
Introduction to this compound and the 11β-HSD1 Hypothesis
This compound is an oral, selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid that can increase hepatic glucose output. The therapeutic hypothesis is that inhibiting 11β-HSD1 will decrease intracellular cortisol levels in key metabolic tissues like the liver and adipose tissue, leading to improved insulin sensitivity and better glycemic control in individuals with type 2 diabetes mellitus (T2DM).[1][2][3] Preclinical studies in diabetic mouse models have shown that pharmacological inhibition of 11β-HSD1 can lower blood glucose and enhance hepatic insulin sensitivity.[4] However, the translation of these findings to clinical efficacy in humans has been challenging.[3]
Clinical Trial Data on this compound
A key study evaluating this compound was a Phase II, randomized, double-blind, placebo-controlled trial (NCT02150824) in patients with T2DM who were overweight or obese.[1][5] The study assessed multiple rising doses of this compound as both a monotherapy and in combination with metformin.[1][5]
Key Findings from the Phase II Trial
Despite demonstrating near-full target engagement and inhibition of 11β-HSD1 in the liver, this compound did not produce clinically relevant improvements in glucose metabolism.[1][5][6] In fact, at higher doses (80 mg and 240 mg), a statistically significant increase in weighted mean plasma glucose was observed.[1][5][6] There were no significant changes in fasting plasma glucose or parameters from a meal tolerance test.[1][5]
The compound was generally well-tolerated, with the most common drug-related adverse events being headache, diarrhea, flushing, and dizziness.[1][5][6] A dose-dependent increase in heart rate was also noted.[1][5][6]
Data Presentation: this compound vs. Placebo in T2DM
The following tables summarize the quantitative data from the Phase II clinical trial of this compound.
Table 1: Effects of this compound Monotherapy on Glucose Metabolism Parameters (28-Day Treatment) [1][5]
| Parameter | Placebo | 20 mg this compound | 80 mg this compound | 240 mg this compound |
| Change in Fasting Plasma Glucose (mg/dL) | No significant change | No significant change | No significant change | No significant change |
| Change in Weighted Mean Plasma Glucose (mg/dL) | No significant change | No significant change | Significant Increase | Significant Increase |
| Meal Tolerance Test Parameters | No clinically relevant changes | No clinically relevant changes | No clinically relevant changes | No clinically relevant changes |
| Change in HbA1c (%) | Not reported as significantly changed | Not reported as significantly changed | Not reported as significantly changed | Not reported as significantly changed |
Table 2: Target Engagement and Safety Profile of this compound (28-Day Treatment) [1][2][5][7]
| Parameter | Observation |
| Liver 11β-HSD1 Inhibition | Near-full inhibition, confirmed by decreased urinary (5α-THF + 5β-THF)/THE ratio. |
| Adipose Tissue 11β-HSD1 Inhibition | Median inhibition of 87.9–99.4% after the second dose. |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Activation observed, with increased total urinary corticosteroids. |
| Body Weight | No clinically relevant changes from baseline. |
| Common Drug-Related Adverse Events | Headache, diarrhea, flushing, dizziness. |
| Cardiovascular Effects | Dose-dependent increase in heart rate. |
Comparison with Alternative 11β-HSD1 Inhibitors
The experience with this compound is consistent with the broader landscape of 11β-HSD1 inhibitor development, which has been marked by a disconnect between preclinical promise and clinical efficacy. Several other selective 11β-HSD1 inhibitors have been evaluated in clinical trials, with most programs being discontinued due to insufficient glucose-lowering effects.[3]
Table 3: Comparison of Selected 11β-HSD1 Inhibitors in Clinical Development
| Compound | Reported Effects on Glucose Metabolism | Development Status |
| This compound | No clinically relevant improvement; significant increase in weighted mean plasma glucose at higher doses.[1][5] | Discontinued for T2DM |
| INCB13739 | Showed reduction in HbA1c, fasting plasma glucose, and HOMA-IR in one trial.[4] | Further development not pursued for unknown reasons.[4] |
| MK-0916 | Trialed in patients with T2DM and metabolic syndrome. | Discontinued |
| Carbenoxolone (non-selective) | Shown to improve insulin sensitivity in the liver.[4] | Not pursued for T2DM due to non-selectivity and side effects. |
Experimental Protocols
Phase II Clinical Trial of this compound (NCT02150824)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group trial.[1][5]
-
Participants: 103 adult patients with type 2 diabetes mellitus and a body mass index of 28-40 kg/m ².[1][5]
-
Intervention:
-
Key Assessments:
-
Pharmacodynamics: Liver 11β-HSD1 inhibition was assessed by the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol) to tetrahydrocortisone [(5α-THF + 5β-THF)/THE].[1][5]
-
Efficacy Endpoints: Included changes in fasting plasma glucose, weighted mean plasma glucose, and parameters from a standardized meal tolerance test.[1][5]
-
Safety: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[1][5]
-
Visualizations
Signaling Pathway of 11β-HSD1 Inhibition
References
- 1. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BI 187004 Activity: A Comparative Guide for Researchers
This guide provides a comparative analysis of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BI 187004, and its activity across different species. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support informed decisions in preclinical and clinical research.
Introduction to this compound and 11β-HSD1 Inhibition
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol.[1][2] By blocking this conversion, 11β-HSD1 inhibitors aim to reduce local glucocorticoid concentrations in tissues like the liver and adipose tissue, offering a therapeutic strategy for metabolic disorders such as type 2 diabetes.[2][3] This guide explores the cross-species activity of this compound and compares it with other notable 11β-HSD1 inhibitors.
Signaling Pathway of 11β-HSD1
The following diagram illustrates the cortisol activation pathway and the mechanism of action for 11β-HSD1 inhibitors like this compound.
Caption: Cortisol activation pathway and inhibition by this compound.
Cross-Species Activity of 11β-HSD1 Inhibitors
| Inhibitor | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) | Reference |
| MK-0916 | 70.4 (in vivo) | ~30 (in vitro) | N/A | [5][6] |
| UE2316 * | 42 | 162 | 80 | [7] |
| Carbenoxolone | ~3200 (in vitro) | N/A | >90% inhibition at 6mg/h (in vivo) | [8][9] |
Note: UE2316 is a close analog of UE2343.
In Vivo Activity of this compound in Humans
Clinical trials have provided valuable insights into the in vivo activity of this compound in human subjects.
| Tissue | Dosage | Inhibition | Study Population | Reference |
| Liver | 10-360 mg (single dose) | Significant decrease in urinary THF/THE ratio | Healthy male volunteers | [1][4] |
| Adipose Tissue | 10-360 mg (single dose) | 86.8% to 99.5% inhibition (10h post-dose) | Healthy male volunteers | [1][4] |
| Liver | 10-360 mg (14 days) | Sustained decrease in urinary (aTHF+THF)/THE ratio | Patients with Type 2 Diabetes | [3] |
| Adipose Tissue | 10-360 mg (14 days) | 87.9% to 99.4% inhibition (after 2nd dose) | Patients with Type 2 Diabetes | [3] |
Comparative Alternatives to this compound
Several other 11β-HSD1 inhibitors have been developed and evaluated in preclinical and clinical settings.
-
Carbenoxolone: A non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[8][10] Its lack of selectivity can lead to off-target effects.
-
INCB13739: A selective 11β-HSD1 inhibitor that has shown efficacy in reducing hyperglycemia in patients with type 2 diabetes.[11][12][13][14]
-
MK-0916: A selective inhibitor that has been evaluated in patients with type 2 diabetes and metabolic syndrome, showing modest improvements in A1C, body weight, and blood pressure.[5][6][15]
-
UE2343 (Xanamem™): A brain-penetrant 11β-HSD1 inhibitor being investigated for the treatment of Alzheimer's disease.[16][17][18]
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against 11β-HSD1.
Caption: Workflow for in vitro 11β-HSD1 inhibition assay.
Detailed Method:
-
Microsome Preparation: Utilize liver microsomes from different species (human, mouse, rat) or from cells engineered to overexpress the respective 11β-HSD1 enzyme.
-
Incubation: In a 96-well plate, incubate the microsomes with varying concentrations of the test compound (e.g., this compound) and a radiolabeled substrate, such as [3H]cortisone.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cofactor NADPH.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Steroid Separation: Separate the substrate ([3H]cortisone) from the product ([3H]cortisol) using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [3H]cortisol produced using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue
This protocol outlines the measurement of 11β-HSD1 activity in adipose tissue biopsies from subjects treated with an inhibitor.
Detailed Method:
-
Biopsy Collection: Obtain subcutaneous adipose tissue biopsies from subjects at specified time points following administration of the 11β-HSD1 inhibitor or placebo.
-
Tissue Homogenization: Homogenize the adipose tissue samples in a suitable buffer.
-
Ex Vivo Incubation: Incubate the tissue homogenates with [3H]cortisone and NADPH.
-
Steroid Extraction and Separation: Extract the steroids and separate them using HPLC as described in the in vitro assay.
-
Quantification and Analysis: Quantify the formation of [3H]cortisol and calculate the percent inhibition of 11β-HSD1 activity in the treated groups compared to the placebo group.
Conclusion
This compound is a potent inhibitor of human 11β-HSD1 with demonstrated in vivo target engagement in both liver and adipose tissue. While direct cross-species IC50 data for this compound is limited in publicly accessible literature, comparative data from other 11β-HSD1 inhibitors suggest that species-specific differences in potency are a critical consideration in drug development. The provided experimental protocols offer a framework for conducting in-house cross-validation studies to ascertain the activity of this compound and other inhibitors in relevant preclinical models. This comparative guide serves as a valuable resource for researchers working on the development of 11β-HSD1 inhibitors for metabolic and other diseases.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrahippocampal glucocorticoids generated by 11β-HSD1 affect memory in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor UE2343 (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
BI 187004: A Comparative Guide for 11β-HSD1 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI 187004, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other relevant tool compounds used in 11β-HSD1 research. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.
Introduction to 11β-HSD1 Inhibition
11β-HSD1 is a critical enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[1] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, such as type 2 diabetes and obesity, making it a significant therapeutic target.[2] Tool compounds that selectively inhibit 11β-HSD1 are invaluable for elucidating the enzyme's physiological and pathological roles.
This compound: A Potent and Selective 11β-HSD1 Inhibitor
This compound is a selective small-molecule inhibitor of 11β-HSD1 that has undergone clinical investigation.[3] It has been shown to effectively inhibit 11β-HSD1 in both liver and adipose tissue.[4]
Comparative Performance of 11β-HSD1 Inhibitors
This section compares the performance of this compound with other commonly used 11β-HSD1 inhibitors: INCB13739, MK-0916, and the non-selective inhibitor Carbenoxolone.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| This compound | Human 11β-HSD1 | Data not available in direct comparison | High (qualitative) | [3] |
| INCB13739 | Human 11β-HSD1 | Data not available in direct comparison | High (qualitative) | |
| MK-0916 | Human 11β-HSD1 | 70.4 (in vivo model) | Not selective for hepatic 11β-HSD1 | |
| Carbenoxolone | Human 11β-HSD1 | Micromolar range (non-selective) | Non-selective |
Note: Direct head-to-head IC50 comparisons in the same study are limited. The provided data is based on available literature and may vary depending on assay conditions.
Table 2: Clinical Efficacy in Type 2 Diabetes (Placebo-Adjusted)
| Compound (Daily Dose) | Change in HbA1c | Change in Fasting Plasma Glucose | Change in Body Weight | Reference |
| This compound (80mg, 240mg) | No significant change | No significant change | No significant change | |
| INCB13739 (200mg) | -0.6% | -24 mg/dL | Modest decrease | |
| MK-0916 (6mg) | -0.3% | No significant change | Modest decrease |
Signaling Pathway and Experimental Workflow
11β-HSD1 Signaling Pathway
The following diagram illustrates the central role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.
Caption: 11β-HSD1 signaling pathway.
Typical Experimental Workflow for Evaluating 11β-HSD1 Inhibitors
This diagram outlines a common workflow for screening and characterizing 11β-HSD1 inhibitors.
Caption: Experimental workflow for 11β-HSD1 inhibitor evaluation.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for measuring the potency of 11β-HSD1 inhibitors.
-
Objective: To determine the IC50 value of a test compound against 11β-HSD1.
-
Materials:
-
Human recombinant 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Cortisol labeled with an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, 11β-HSD1 enzyme, and NADPH.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents (anti-cortisol antibody and cortisol-d2).
-
Incubate for a further period to allow for antibody binding.
-
Read the fluorescence signal at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the acceptor to donor fluorescence, which is inversely proportional to the amount of cortisol produced.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue Biopsies
This protocol is used to assess the target engagement of an 11β-HSD1 inhibitor in a relevant tissue.[4]
-
Objective: To measure the inhibition of 11β-HSD1 activity in subcutaneous adipose tissue after administration of a test compound.
-
Materials:
-
Subcutaneous adipose tissue biopsies from subjects treated with the test compound or placebo.
-
Deuterated cortisone (d2-cortisone) as a tracer.
-
Krebs-Ringer bicarbonate buffer supplemented with glucose.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Collect subcutaneous adipose tissue biopsies from subjects.
-
Immediately place the biopsies in ice-cold buffer.
-
Mince the tissue into small fragments.
-
Incubate the tissue fragments in buffer containing d2-cortisone at 37°C.
-
After a defined incubation period, stop the reaction and extract the steroids from the buffer.
-
Analyze the concentrations of d2-cortisone and its product, d2-cortisol, using a validated LC-MS/MS method.
-
Calculate the percentage of conversion of d2-cortisone to d2-cortisol, which reflects the 11β-HSD1 activity.
-
Compare the conversion rate in samples from treated subjects to that of placebo-treated subjects to determine the percentage of inhibition.
-
Conclusion
This compound is a valuable tool compound for studying the role of 11β-HSD1 in health and disease. While it demonstrates potent inhibition of the enzyme in relevant tissues, its clinical efficacy in improving glycemic control in type 2 diabetes has been limited. When selecting an 11β-HSD1 inhibitor for research, it is crucial to consider the specific experimental context, including the desired level of selectivity and the intended in vitro or in vivo model system. The data and protocols presented in this guide aim to provide a foundation for making informed decisions in the pursuit of 11β-HSD1-related research.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BI 187004 and Standard Diabetes Therapies in Preclinical and Clinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug BI 187004 with standard-of-care diabetes treatments. The objective is to benchmark the performance of this compound, a selective 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) inhibitor, against established therapies such as metformin and Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) in relevant preclinical and clinical models of type 2 diabetes.
Executive Summary
This compound has been investigated as a potential therapeutic agent for type 2 diabetes based on the hypothesis that inhibiting 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in key metabolic tissues, would improve insulin sensitivity and glucose metabolism. While preclinical studies with various 11β-HSD1 inhibitors have shown promise in improving glycemic control and reducing body weight in animal models of diabetes and obesity, clinical trials with this compound have not demonstrated clinically meaningful improvements in glycemic parameters in patients with type 2 diabetes, despite effective enzyme inhibition. In contrast, standard therapies like metformin and GLP-1 RAs have well-established efficacy in both preclinical models and clinical practice.
Mechanism of Action: this compound vs. Standard Therapies
This compound: This small molecule inhibitor selectively targets 11β-HSD1, thereby reducing the intracellular concentration of cortisol in tissues such as the liver and adipose tissue. Elevated cortisol levels are associated with insulin resistance and hyperglycemia. The therapeutic rationale is that by lowering tissue-specific cortisol, this compound would enhance insulin action and lower blood glucose.
Metformin: A biguanide, metformin is a first-line treatment for type 2 diabetes. Its primary mechanism of action is the reduction of hepatic glucose production. It also improves insulin sensitivity in peripheral tissues, such as muscle, and has a modest effect on reducing intestinal glucose absorption.
GLP-1 Receptor Agonists: This class of injectable medications mimics the action of the native incretin hormone GLP-1. They enhance glucose-dependent insulin secretion from pancreatic beta cells, suppress glucagon secretion, slow gastric emptying, and promote satiety, leading to both improved glycemic control and weight loss.
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Mechanism of this compound action on the 11β-HSD1 pathway.
Preclinical Models in Type 2 Diabetes Research
A variety of animal models are utilized to study the pathophysiology of type 2 diabetes and to evaluate the efficacy of new therapeutic agents. These models can be broadly categorized as genetic, diet-induced, or a combination thereof.
Commonly Used Preclinical Models:
-
db/db Mouse: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a well-established model for studying the complications of type 2 diabetes.
-
ob/ob Mouse: These mice have a mutation in the leptin gene, resulting in a similar phenotype to the db/db mouse.
-
Diet-Induced Obese (DIO) Mouse: Typically, C57BL/6J mice are fed a high-fat diet for an extended period, leading to the development of obesity, insulin resistance, and hyperglycemia. This model is considered to be more representative of the common etiology of type 2 diabetes in humans.
-
Zucker Diabetic Fatty (ZDF) Rat: This model carries a mutation in the leptin receptor and develops obesity, insulin resistance, and progressive beta-cell failure.
Experimental Protocols
General Protocol for Evaluating Anti-Diabetic Agents in db/db Mice:
-
Animal Model: Male db/db mice and their lean littermates (db/m) are used.
-
Acclimatization: Animals are acclimated for at least one week before the start of the study.
-
Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, metformin). The drug is typically administered daily via oral gavage for a period of 4-8 weeks.
-
Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured from tail vein blood at specified intervals (e.g., weekly fasting glucose).
-
Glucose and Insulin Tolerance Tests: At the end of the treatment period, oral glucose tolerance tests (OGTT) or intraperitoneal insulin tolerance tests (IPITT) are performed to assess glucose disposal and insulin sensitivity.
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues (liver, adipose, pancreas) are collected for further analysis (e.g., plasma insulin, lipids, gene expression).
Experimental Workflow for Preclinical Efficacy Testing
Caption: A generalized workflow for preclinical testing of anti-diabetic compounds.
Comparative Efficacy Data
Preclinical Data Summary
While direct comparative preclinical data for this compound against standard treatments is limited in the public domain, the following table summarizes the expected outcomes based on studies of other 11β-HSD1 inhibitors and the known efficacy of metformin and GLP-1 RAs in relevant animal models.
| Parameter | 11β-HSD1 Inhibitors (Inferred for this compound) | Metformin | GLP-1 Receptor Agonists |
| Model | db/db mice, DIO mice | db/db mice, DIO mice | db/db mice, DIO mice |
| Fasting Glucose | Moderate Reduction | Significant Reduction | Significant Reduction |
| Glucose Tolerance | Improvement | Significant Improvement | Significant Improvement |
| Insulin Sensitivity | Improvement | Significant Improvement | Significant Improvement |
| Body Weight | Modest Reduction or No Change | No Change or Slight Reduction | Significant Reduction |
| Food Intake | Variable | No Significant Change | Significant Reduction |
Note: This is a generalized summary from multiple preclinical studies.
Clinical Data Summary: this compound
Clinical trials of this compound in patients with type 2 diabetes and overweight or obesity have been conducted. The key findings are summarized below.
| Trial Identifier | Dose Range | Treatment Duration | Key Findings |
| NCT01874483 | 10-360 mg once daily | 14 days | Good safety and tolerability. Significant inhibition of 11β-HSD1 in liver and adipose tissue. No significant improvement in glycemic parameters. |
| NCT02150824 | 20-240 mg once daily | 28 days | Generally well-tolerated. Near-full inhibition of hepatic 11β-HSD1. No clinically relevant effects on body weight, glucose, or lipid metabolism. |
Conclusion
The development of this compound was based on a strong scientific rationale for the role of 11β-HSD1 in the pathogenesis of type 2 diabetes. While the drug demonstrated excellent target engagement in clinical trials, this did not translate into meaningful improvements in glycemic control. This disconnect between enzyme inhibition and clinical efficacy has been a challenge for the development of 11β-HSD1 inhibitors as a class for the treatment of type 2 diabetes.
In contrast, standard therapies such as metformin and GLP-1 receptor agonists have robust and well-documented efficacy in improving glycemic control and, in the case of GLP-1 RAs, promoting weight loss. The preclinical and clinical data for these established agents serve as a benchmark against which new therapies are measured.
For researchers and drug development professionals, the story of this compound underscores the importance of validating therapeutic targets and ensuring that preclinical models are predictive of clinical outcomes. While the 11β-HSD1 pathway remains a topic of interest for other potential indications, its utility as a primary target for glycemic control in type 2 diabetes appears limited based on the available evidence for this compound. Future research in this area may focus on patient populations with specific phenotypes or on combination therapies where 11β-HSD1 inhibition may provide synergistic benefits.
Safety Operating Guide
Proper Disposal Procedures for BI 187004: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of BI 187004, a potent and selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its material safety data sheet (MSDS). Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₄O |
| Molecular Weight | 342.39 g/mol |
| Appearance | Solid |
| Color | White to off-white |
| Solubility in DMSO | 125 mg/mL (365.08 mM) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like all chemical waste, must be carried out in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide:
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams. The container should be leak-proof and clearly labeled with the contents, including the concentration of this compound and the solvent used.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., DMSO). The date of accumulation should also be clearly visible.
-
Storage: Hazardous waste containers should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the storage area is compliant with all institutional and regulatory requirements for hazardous waste storage.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. Professional, licensed hazardous waste disposal services must be used.
Experimental Protocol: Cell-Based Assay for 11β-HSD1 Inhibition
The following is a detailed methodology for a cell-based assay to screen for the inhibitory activity of compounds like this compound on 11β-HSD1.
1. Cell Culture and Differentiation:
- Murine skeletal muscle cell line C2C12 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium (DMEM with 2% horse serum) for 4-6 days.
2. Compound Treatment and Enzyme Activity Assay:
- Differentiated C2C12 myotubes are pre-incubated with varying concentrations of this compound (or other test compounds) for 1 hour.
- The substrate, cortisone (e.g., 1 µM), is then added to the cells.
- The cells are incubated for a defined period (e.g., 4-24 hours) to allow for the enzymatic conversion of cortisone to cortisol by 11β-HSD1.
3. Measurement of Cortisol Production:
- After incubation, the cell culture supernatant is collected.
- The concentration of cortisol in the supernatant is measured using a specific and sensitive method such as:
- Homogeneous Time-Resolved Fluorescence (HTRF) assay: This method uses specific antibodies to cortisol and a fluorescent tracer.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of both cortisone and cortisol.
4. Data Analysis:
- The percentage of 11β-HSD1 inhibition is calculated by comparing the amount of cortisol produced in the presence of the inhibitor to the amount produced in the vehicle control.
- The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of 11β-HSD1 and a typical experimental workflow for its inhibition.
Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.
Caption: Experimental workflow for a cell-based 11β-HSD1 inhibition assay.
Personal protective equipment for handling BI 187004
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor, BI 187004. The following procedural guidance is based on established laboratory safety protocols for handling research-grade chemical compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not accessible through available public information at the time of this writing. The following recommendations are based on general best practices for handling chemical compounds of a similar nature. Researchers must consult the official SDS provided by the supplier for definitive safety, handling, and disposal information.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to research chemicals. A risk assessment should always be conducted before handling any new compound.[1]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling, consider thicker, reusable gloves and consult the manufacturer's chemical resistance data.[1] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory coat. | A standard lab coat is the minimum requirement. For handling larger quantities or in situations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If there is a risk of generating aerosols or dust, work should be conducted in a fume hood. If a respirator is deemed necessary by a risk assessment, it should be NIOSH-approved and part of a comprehensive respiratory protection program. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Receiving and Unpacking | Inspect packages for damage upon arrival. Wear appropriate PPE, including gloves and eye protection, when unpacking. |
| Preparation of Solutions | Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. When dissolving the compound, add the solvent slowly to the solid to prevent splashing. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as chemical waste. For larger spills, evacuate the area and follow your institution's emergency procedures. |
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3][4]
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) that have come into contact with this compound should be collected in a designated hazardous waste bag. Non-disposable glassware should be decontaminated with an appropriate solvent before washing. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling a research compound like this compound, with integrated safety checkpoints.
Caption: A flowchart illustrating the key stages of working with a research chemical, emphasizing safety procedures from preparation to disposal.
Signaling Pathway Context
This compound is an inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, a key glucocorticoid. The inhibition of 11β-HSD1 is a therapeutic strategy being explored for metabolic diseases.
Caption: A simplified diagram showing the inhibition of 11β-HSD1 by this compound, preventing the conversion of cortisone to cortisol.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
